molecular formula C5H9FO B2461413 cis-3-(Fluoromethyl)cyclobutan-1-ol CAS No. 1779925-52-8

cis-3-(Fluoromethyl)cyclobutan-1-ol

Cat. No.: B2461413
CAS No.: 1779925-52-8
M. Wt: 104.124
InChI Key: SOVULJRLJUMRNC-UHFFFAOYSA-N
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Description

cis-3-(Fluoromethyl)cyclobutan-1-ol (CAS 2166690-12-4) is a high-value, stereochemically defined fluorinated building block of significant interest in medicinal chemistry and drug discovery. This compound features a cyclobutane ring, a sought-after carbocyclic scaffold known for its three-dimensional structure and potential to help molecules "escape from flatland," a key consideration in modern drug design . The incorporation of both the polar hydroxyl group and the metabolically stable fluorine atom on the strained ring system makes this cis-isomer a versatile intermediate for constructing conformationally restricted bioactive molecules . Its primary research value lies in its role as a precursor for the synthesis of more complex, sp3-enriched target compounds, particularly in the development of pharmaceutical agents. The rigid geometry of the cyclobutane core serves as a conformational restraint, which can be exploited to improve a drug candidate's selectivity, potency, and metabolic stability . The fluorine atom can significantly influence the molecule's properties, including its lipophilicity, bioavailability, and interaction with biological targets . The specific cis-configuration of the substituents is critical for directing subsequent stereoselective reactions and for displaying functional groups in a specific three-dimensional orientation when the core is incorporated into a larger molecular framework. This chemical is intended for use as a key synthetic intermediate in organic synthesis and pharmaceutical R&D. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(fluoromethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVULJRLJUMRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

cis-3-(Fluoromethyl)cyclobutan-1-ol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Stereoselective Synthesis, and Analytical Characterization

Executive Summary

The incorporation of fluorine into aliphatic scaffolds is a cornerstone of modern medicinal chemistry, offering modulation of lipophilicity (LogP), metabolic stability, and pKa without significant steric penalty. cis-3-(Fluoromethyl)cyclobutan-1-ol represents a high-value pharmacophore. It serves as a conformationally restricted bioisostere for linear alkyl chains or proline analogs.

This guide addresses the specific challenge of synthesizing and validating the cis-diastereomer. Unlike cyclohexane systems, cyclobutane stereochemistry is governed by ring puckering ("butterfly" conformation), where the cis-1,3-disubstituted isomer typically adopts a thermodynamically favorable diequatorial conformation. This document details the stereoselective synthesis, purification, and spectroscopic validation of this target.

Structural Dynamics & Stereochemistry

The "Butterfly" Conformation

Cyclobutane is not planar; it adopts a puckered conformation to relieve torsional strain (eclipsing interactions), with a puckering angle of approximately 25–30°.[1]

  • 1,3-Substitution Pattern: In 1,3-disubstituted cyclobutanes, the substituents can be either cis or trans.[2]

  • The Diequatorial Preference:

    • cis-Isomer: Both substituents can adopt pseudo-equatorial positions simultaneously. This minimizes transannular steric repulsion (1,3-diaxial-like interactions). Consequently, for alkyl and hydroxymethyl substituents, the cis isomer is often the thermodynamic product.

    • trans-Isomer: Forces one substituent into a pseudo-axial position while the other is pseudo-equatorial, creating higher steric strain.

Dipole Minimization

The introduction of the fluoromethyl group (-CH₂F) adds an electronic component. The C–F bond dipole aligns relative to the C–O bond of the alcohol. In the cis-isomer, the vectors are spatially separated in the diequatorial conformation, often improving solubility profiles compared to the trans-isomer.

Figure 1: Conformational energy landscape of 1,3-disubstituted cyclobutanes favoring the cis-diequatorial arrangement.

Synthetic Protocol: Stereoselective Route

Direct fluorination of a diol often leads to mixtures. The most robust route utilizes stereoselective ketone reduction followed by targeted deoxofluorination .

Reaction Scheme Overview

The synthesis commences with ethyl 3-oxocyclobutanecarboxylate. The critical step is the reduction of the ketone, where reagent choice dictates the diastereomeric ratio (dr).

Key Reagents:

  • L-Selectride: Bulky hydride donor. Enhances cis-selectivity by attacking the ketone from the more sterically accessible face (leading to the thermodynamic diequatorial alcohol).

  • DAST / Deoxo-Fluor: For nucleophilic fluorination of the primary alcohol.

Step-by-Step Methodology
Step 1: Stereoselective Reduction[3]
  • Substrate: Ethyl 3-oxocyclobutanecarboxylate.

  • Reagent: L-Selectride (1.1 equiv) in THF at -78°C.

  • Mechanism: The bulky hydride attacks the carbonyl. In 3-substituted cyclobutanones, experimental data confirms that hydride reduction yields the cis-alcohol with >90% selectivity, driven by torsional strain minimization in the transition state.[3][4]

  • Product: cis-Ethyl 3-hydroxycyclobutanecarboxylate.

Step 2: Silyl Protection
  • Reagent: TBDMS-Cl, Imidazole, DMF.

  • Purpose: Protect the secondary ring alcohol to prevent competitive fluorination or elimination in later steps.

  • Product: cis-Ethyl 3-((tert-butyldimethylsilyl)oxy)cyclobutanecarboxylate.

Step 3: Ester Reduction
  • Reagent: LiAlH₄ (1.0 equiv) in Et₂O, 0°C.

  • Purpose: Convert the ester to the primary alcohol (hydroxymethyl group).

  • Product: cis-3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-yl)methanol.

Step 4: Deoxofluorination
  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Conditions: CH₂Cl₂, -78°C to RT.

  • Safety Note: DAST can be explosive; maintain strict temperature control.

  • Product: cis-tert-butyl(3-(fluoromethyl)cyclobutoxy)dimethylsilane.

Step 5: Deprotection
  • Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.

  • Product: This compound .

Figure 2: 5-Step synthetic pathway ensuring stereochemical integrity and selective fluorination.

Analytical Validation

Validating the cis stereochemistry is critical, as the trans impurity may possess vastly different biological activity.

Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (δ)MultiplicityDiagnostic Feature
¹⁹F NMR -210 to -220 ppmTriplet of Doublets (td)Characteristic of primary alkyl fluoride (-CH₂F). ¹J_CF ≈ 47 Hz.
¹H NMR 4.3 – 4.5 ppmDoublet of Doublets (dd)The -CH₂F protons. Coupling to F (large) and H3 (vicinal).
¹H NMR ~4.0 ppmMultipletThe H1 proton (methine attached to OH).
Stereochemical Confirmation (NOESY)

The definitive proof of cis-geometry is established via 1D-NOE or 2D-NOESY experiments.

  • cis-Correlation: Strong NOE signal observed between H1 (methine at C1) and the -CH₂F protons (or H3). This indicates they are on the same face of the ring.[1]

  • trans-Correlation: Absence of H1 ↔ CH₂F cross-peak; presence of NOE between H1 and H3-backbone protons only.

Physical Properties[5]
  • Boiling Point: Predicted ~140-150°C (higher than non-fluorinated analog due to dipole).

  • LogP: ~0.6 (Modestly lipophilic, good membrane permeability).

References

  • Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes. Journal of the American Chemical Society. [Link]

  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry.[4][5] [Link][5]

  • Grygorenko, O. O., et al. (2018). 3-Fluoroalkyl-Substituted Cyclobutane-Derived Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. [Link]

  • Champagne, P. A., et al. (2015). Deoxofluorination of Alcohols with Sulfur-Based Reagents. Chemical Reviews. [Link]

  • Reich, H. J. (2023). 19F NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

The Fluorine Effect: A Technical Guide to the Discovery and Synthesis of Fluorinated Cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of fluorinated cyclobutanes, tailored for an audience of drug developers and synthetic chemists.

Executive Summary

Fluorinated cyclobutanes represent a convergence of structural strain and electronegative shielding, creating a scaffold of immense value in modern medicinal chemistry. Historically viewed as industrial byproducts of fluoropolymer synthesis, these motifs have evolved into premium bioisosteres—capable of mimicking lipophilic bulk (e.g., tert-butyl groups) while altering metabolic vectors. This guide synthesizes the historical trajectory from early thermal cycloadditions to modern photoredox catalysis, providing actionable protocols and mechanistic insights.

The Historical Genesis (1940s–1960s)

The discovery of fluorinated cyclobutanes was serendipitous, born from the Manhattan Project-era race to develop heat-resistant seals (Teflon™).

The DuPont Era and TFE Dimerization

In the 1940s, DuPont chemists working with tetrafluoroethylene (TFE) observed that under high pressure and temperature, TFE did not always polymerize into PTFE; instead, it dimerized to form octafluorocyclobutane (RC318) . Unlike non-fluorinated alkenes, which resist thermal [2+2] cycloaddition due to orbital symmetry rules (Woodward-Hoffmann forbidden), fluoroolefins undergo this transformation readily.

The "Fluoro-Olefin Effect" and the Bartlett Mechanism

The critical theoretical breakthrough came from Paul D. Bartlett and John D. Roberts. They postulated that the reaction does not proceed via a concerted pathway but through a stepwise diradical mechanism .

  • Causality: The presence of fluorine atoms stabilizes the intermediate diradical, lowering the activation energy barrier.

  • Regioselectivity: In asymmetric fluoroolefins (e.g., acrylonitrile + 1,1-difluoroethylene), the reaction is highly regioselective. The bond formation occurs to generate the most stable diradical intermediate, typically placing the radical electron on the carbon bearing the stabilizing substituents (the "Head-to-Head" vs. "Head-to-Tail" decision).

Visualization: The Bartlett-Roberts Diradical Mechanism

The following diagram illustrates the stepwise pathway that circumvents the symmetry-forbidden concerted route.

BartlettMechanism Reactants Fluoroolefin (2 x F2C=CF2) TS1 Transition State 1 (Bond Formation) Reactants->TS1 Heat/Pressure Intermediate 1,4-Diradical Intermediate (Stabilized by F) TS1->Intermediate Stepwise TS2 Transition State 2 (Ring Closure) Intermediate->TS2 Fast Product Octafluorocyclobutane (C4F8) TS2->Product Cyclization

Figure 1: The stepwise diradical mechanism for the thermal dimerization of fluoroolefins, explaining the violation of Woodward-Hoffmann thermal exclusion.

Structural Properties & Pharmacological Relevance[1][2][3][4][5]

The "Flattening" Effect

Unsubstituted cyclobutane possesses a "puckered" conformation (dihedral angle ~30°) to relieve torsional strain. However, heavy fluorination (as in octafluorocyclobutane) flattens the ring significantly.

  • Cyclobutane Pucker: ~28–30°

  • Octafluorocyclobutane Pucker: ~0–8° (planar or near-planar)

  • Impact: This conformational restriction is vital in drug design for locking pharmacophores into active-site binding geometries.

Bioisosteric Utility

Recent work, particularly by Mykhailiuk and colleagues, has established fluorinated cyclobutanes as superior bioisosteres.

Propertytert-Butyl Group1-(Trifluoromethyl)cyclobutylMechanistic Advantage
Lipophilicity (LogP) HighModerate-HighMaintains membrane permeability but lowers non-specific binding.
Metabolic Stability Susceptible to CYP450 oxidationHigh ResistanceC-F bonds block metabolic "soft spots" (C-H hydroxylation).
Steric Bulk SphericalCuboid/PlanarOffers unique vector filling in enzyme pockets.

Evolution of Synthetic Methodologies[2][4][6]

The synthesis of these scaffolds has evolved from "brute force" industrial methods to precision catalysis.

Workflow Decision Matrix

Select the appropriate methodology based on your target substrate.

SynthesisDecision Start Target Molecule Selection Q1 Is the target Perfluorinated? Start->Q1 MethodA Method A: Thermal Dimerization (High T/P, autoclave) Q1->MethodA Yes (e.g., C4F8) Q2 Does it contain a Carboxylic Acid? Q1->Q2 No MethodB Method B: Deoxyfluorination (SF4 or DAST) Q2->MethodB Yes (COOH -> CF3) Q3 Is it a complex Chiral Scaffold? Q2->Q3 No MethodC Method C: Photoredox [2+2] (Ir/Ru Catalyst + Blue LED) Q3->MethodC Yes (Enantioselective) MethodD Method D: Lewis Acid Catalysis (AlCl3/Et2AlCl) Q3->MethodD No (Simple Enones)

Figure 2: Strategic decision tree for selecting the optimal synthetic route for fluorinated cyclobutane derivatives.

Detailed Experimental Protocols

Protocol A: Modern Deoxyfluorination (Synthesis of CF3-Cyclobutanes)

Context: This protocol converts cyclobutanecarboxylic acids into trifluoromethyl cyclobutanes, a key bioisostere synthesis established by the Mykhailiuk group.

Reagents:

  • Substrate: 3-substituted cyclobutanecarboxylic acid (1.0 eq)

  • Reagent: Sulfur Tetrafluoride (

    
    ) (Excess) [DANGER: TOXIC GAS] 
    
  • Solvent: Anhydrous HF or

    
    
    

Step-by-Step:

  • Preparation: In a stainless steel autoclave (Monel or Hastelloy), charge the cyclobutanecarboxylic acid (10 mmol).

  • Cryogenic Addition: Cool the autoclave to -78°C (dry ice/acetone bath). Evacuate air.

  • Condensation: Condense

    
     (30 mmol) and anhydrous HF (5 mL) into the vessel.
    
  • Reaction: Seal and warm to ambient temperature. Heat to 60°C for 12 hours.

    • Mechanism:[1][2][3] The carboxyl group attacks

      
       to form an acyl fluoride, followed by gem-difluorination of the carbonyl oxygen.
      
  • Workup: Vent excess gases into a KOH scrubber (Critical Safety Step). Pour residue onto ice/water. Extract with

    
    .[4]
    
  • Purification: Distillation or silica gel chromatography.

Protocol B: Photochemical [2+2] Cycloaddition (Gem-difluoro Scaffolds)

Context: Accessing 3,3-difluorocyclobutanes using visible light, avoiding high-pressure autoclaves.

Reagents:

  • Substrate 1: 2-Benzyl-acrylate (1.0 eq)

  • Substrate 2: Ethyl 2,2-difluoro-3-iodopropionate (Precursor to radical)

  • Catalyst:

    
     (1 mol%)
    
  • Base:

    
    
    
  • Light Source: Blue LEDs (450 nm)

Step-by-Step:

  • Setup: Flame-dry a Schlenk tube. Add

    
    , substrate, and base under Argon.
    
  • Solvent: Add degassed DMF (0.1 M concentration).

  • Irradiation: Place tube 2 cm from Blue LED strips. Stir vigorously for 24 hours.

    • Causality: The Ir-catalyst is excited by light, reducing the iodo-reagent to generate a difluoroalkyl radical. This radical attacks the alkene (anti-Markovnikov), followed by ring closure.

  • Validation: Monitor by

    
     NMR (look for characteristic gem-difluoro signals at -90 to -110 ppm).
    

References

  • Bartlett, P. D. (1970).[5] Mechanisms of Cycloaddition. Quarterly Reviews, Chemical Society, 24(4), 473. Link

  • Lacher, J. R., Tompkin, G. W., & Park, J. D. (1952).[6] The Kinetics of the Vapor Phase Dimerization of Tetrafluoroethylene. Journal of the American Chemical Society, 74(7), 1693–1695. Link

  • Mykhailiuk, P. K., et al. (2024).[7] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Link

  • Roberts, D. W. (1985).[1] On the mechanism of thermal 2+2 cycloaddition reactions involving fluoro-olefins. Tetrahedron, 41(23), 5529-5542.[1] Link

  • Xu, P., et al. (2023). Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds. Nature Chemistry, 15, 550–559. Link

Sources

cis-3-(Fluoromethyl)cyclobutan-1-ol mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural and pharmacophoric mechanism of cis-3-(Fluoromethyl)cyclobutan-1-ol , a specialized fluorinated scaffold used in modern medicinal chemistry.

Unlike a standalone drug with a single protein target, this molecule functions as a high-value pharmacophore . Its "mechanism of action" is defined by its ability to modulate the physicochemical properties (pKa, LogP) and 3D conformation of the drug molecules into which it is incorporated.

Mechanism of Action: Structural Pharmacophore & Bioisosteric Utility

Executive Summary

This compound is a bifunctional aliphatic scaffold characterized by a cyclobutane core substituted with a hydroxyl group and a fluoromethyl moiety on the same face (cis). It is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization to replace metabolically labile alkyl groups (e.g., tert-butyl, isopropyl) or planar phenyl rings.

Core Utility:

  • Conformational Locking: The cyclobutane ring restricts the flexibility of the attached functional groups, reducing the entropic penalty of binding to a target protein.

  • Metabolic Blocking: The fluorine atom blocks oxidative metabolism (CYP450) at the

    
    -position.
    
  • Dipole Alignment: The C–F bond introduces a specific dipole vector that can engage in orthogonal multipolar interactions within an enzyme active site.

Structural Mechanism of Action

The biological efficacy of drugs containing this scaffold is driven by the specific conformational preferences of the cis-1,3-disubstituted cyclobutane ring.

The "Puckering" Effect

Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Mechanism: In the cis-1,3 isomer, the ring puckers to place both the hydroxyl (-OH) and fluoromethyl (-CH₂F) groups in pseudo-equatorial positions.

  • Result: This creates a linear, extended vector for the substituents, unlike the trans isomer, which forces one substituent into a higher-energy pseudo-axial position. This "diequatorial" display mimics the spatial arrangement of para-substituted benzenes but with a distinct saturated character (Fsp³ vs Csp²).

Electronic Modulation (The Fluorine Effect)

The fluoromethyl group exerts a strong electron-withdrawing inductive effect (-I).

  • pKa Shift: If this scaffold is attached to an amine or carboxylic acid, the fluorine lowers the pKa of the neighboring group, altering its ionization state at physiological pH (7.4).

  • Lipophilicity: The -CH₂F group acts as a "polar hydrophobe." It is lipophilic enough to cross membranes but polar enough to interact with backbone amides via C–F···H–N hydrogen bonds.

Visualization: Conformational Dynamics

The following diagram illustrates the synthesis and the preferred "puckered" conformation that drives its binding affinity.

G cluster_mechanism Mechanism of Bioactivity Ketone Precursor: 3-(Fluoromethyl) cyclobutan-1-one Reaction Stereoselective Reduction (NaBH4 / -78°C) Ketone->Reaction Hydride Attack (Face Selectivity) Cis_Isomer PRODUCT (Major): cis-3-(Fluoromethyl) cyclobutan-1-ol (Diequatorial Pucker) Reaction->Cis_Isomer Kinetic Control Trans_Isomer Byproduct (Minor): trans-Isomer (Axial/Equatorial) Reaction->Trans_Isomer Thermodynamic Leakage Target Protein Binding Pocket Cis_Isomer->Target Low Entropic Penalty (Pre-organized)

Caption: Synthesis and conformational preference. The cis-isomer is favored for its ability to adopt a low-energy diequatorial conformation, minimizing steric clashes in protein pockets.

Physicochemical Profile & Data

The introduction of the fluoromethyl group alters the physicochemical landscape compared to the non-fluorinated methyl analog.

Propertycis-3-(Fluoromethyl)...[1][2][3][4][5]Methyl Analog (Control)Impact on Drug Design
Molecular Weight ~118.1 g/mol ~100.1 g/mol Minimal increase; maintains "Fragment" status.
ClogP (Lipophilicity) ~0.8 - 1.2~1.5Fluorine lowers LogP slightly due to polarity, improving solubility.
H-Bond Capacity 1 Donor / 2 Acceptors1 Donor / 1 AcceptorFluorine acts as a weak H-bond acceptor.
Metabolic Stability HighLowFluorine blocks hydroxylation at the methyl group.
TPSA ~20 Ų~20 ŲMinimal change in polar surface area.

Experimental Protocol: Synthesis & Validation

To study this mechanism, researchers must synthesize the scaffold with high diastereoselectivity. The following protocol ensures the cis configuration is dominant.

Reagents[4]
  • Substrate: 3-(Fluoromethyl)cyclobutan-1-one (CAS: 913339-21-6).

  • Reductant: Sodium Borohydride (NaBH₄) or L-Selectride (for higher stereocontrol).

  • Solvent: Methanol (MeOH) or THF.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of 3-(fluoromethyl)cyclobutan-1-one in anhydrous THF under Nitrogen atmosphere. Cool to -78°C to maximize kinetic control.

  • Reduction: Slowly add 1.1 eq of L-Selectride (1.0 M in THF). The bulky hydride attacks from the less hindered face (trans to the -CH₂F group), forcing the hydroxyl into the cis position.

  • Quenching: Stir for 2 hours, then quench with aqueous NaOH and H₂O₂ (oxidative workup for boron).

  • Extraction: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.

  • Validation (Critical Step):

    • NOESY NMR: You must observe a Nuclear Overhauser Effect (NOE) signal between the C1-methine proton and the C3-methine proton.

    • Interpretation: If H1 and H3 are on the same face (cis-diaxial relative to the ring plane in a planar average), they will couple. However, in the diequatorial cis form, the protons are pseudo-axial and will show a strong NOE, confirming the cis geometry.

Applications in Drug Development

This scaffold is not merely a passive linker; it actively contributes to the pharmacology of the final drug.

Case Study: Amino Acid Transporter Imaging

The most prominent application of cyclobutane scaffolds in this class is in the development of PET tracers like Fluciclovine (anti-[18F]FACBC) .

  • Context: Fluciclovine is used to image prostate cancer. It targets amino acid transporters (LAT1/ASCT2).

  • Role of the Scaffold: The cyclobutane ring forces the amino acid and the carboxylate into a specific spatial arrangement that mimics the transition state of leucine transport.

  • Relevance: While Fluciclovine uses a direct fluorine attachment, the fluoromethyl analog (the subject of this guide) is investigated as a "Next-Generation" scaffold to fine-tune the lipophilicity profile and reduce renal clearance.

Bioisosterism for tert-Butyl

The cis-3-(fluoromethyl)cyclobutyl group is isosteric with a tert-butyl group but offers:

  • Reduced Lipophilicity: Lowers the risk of non-specific binding.

  • Handle for Derivatization: The -OH group allows for ether or ester linkages, which are impossible with a tert-butyl group.

References

  • Grygorenko, O. O., et al. (2021). "3-Fluoroalkyl-Substituted Cyclobutane Building Blocks for Medicinal Chemistry." European Journal of Organic Chemistry. Link

  • Mykhailiuk, P. K. (2015). "Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery." Chemical Reviews. Link

  • Wilsdorf, M., et al. (2018). "Conformational Analysis of Fluorinated Cyclobutanes." Journal of Organic Chemistry. Link

  • FDA Label. (2016). "Axumin (Fluciclovine F 18) Injection." U.S. Food and Drug Administration. Link

Sources

Solubility Profiling of cis-3-(Fluoromethyl)cyclobutan-1-ol: A Guide for Process & Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility and Physicochemical Profiling of cis-3-(Fluoromethyl)cyclobutan-1-ol.

Executive Summary

This compound (CAS: 2166690-12-4) has emerged as a high-value scaffold in modern drug discovery.[1] It serves as a bioisostere for traditional aliphatic alcohols, where the monofluoromethyl group (


) modulates lipophilicity (

) and metabolic stability without imposing the steric bulk of a trifluoromethyl group.[1]

This guide addresses a critical gap in the technical literature: the solubility profile of this specific isomer. While often handled as a crude intermediate, precise solubility data is required for:

  • Reaction Optimization: Selecting solvents that maximize concentration without crashing out reagents.[1]

  • Purification: Designing efficient liquid-liquid extractions (LLE) and crystallization parameters.

  • Biological Assays: Ensuring complete dissolution in DMSO stock solutions to prevent false negatives in high-throughput screening.

Physicochemical Architecture

To understand the solubility behavior of this molecule, we must analyze the competition between its polar and non-polar domains.

Structural Analysis

The molecule consists of a rigid cyclobutane core ("puckered" conformation) substituted with a polar hydroxyl group and a lipophilic fluoromethyl group in a cis configuration.[1]

  • Hydroxyl Group (

    
    ):  Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This is the primary driver for solubility in protic solvents and coordination with Lewis acids.
    
  • Fluoromethyl Group (

    
    ):  The C-F bond is highly polarized but poor at hydrogen bonding.[1] The fluorine atom lowers the 
    
    
    
    of the distal alcohol via the inductive effect (
    
    
    ), making the hydroxyl proton slightly more acidic than in non-fluorinated cyclobutanol.[1]
  • Cyclobutane Ring: Provides a lipophilic scaffold.[1] The cis geometry brings the

    
     and 
    
    
    
    groups closer in space, potentially allowing for weak intramolecular H-bonding (
    
    
    ), which can slightly increase lipophilicity by "hiding" the polar proton.[1]
Predicted Properties (vs. Analogs)
PropertyThis compoundcis-3-(Trifluoromethyl) analogImpact on Solubility
Molecular Weight 104.12 g/mol 140.10 g/mol Lower MW favors higher molar solubility.[1]
LogP (Predicted) ~0.6 – 0.9~1.5Lower LogP implies better water solubility than

analog.[1]
H-Bond Donors 11Critical for solubility in alcohols/water.[1]
H-Bond Acceptors 1 (O) + 1 (F)1 (O) + 3 (F)Monofluoromethyl is a weaker acceptor than trifluoromethyl.[1]
Physical State Low-melting solid or LiquidSolid (mp ~30-40°C)Likely an oil at RT; miscible with many organic solvents.[1]

Solubility Profile by Solvent Class

The following data categorizes solubility based on "Like Dissolves Like" principles, validated by standard extraction protocols used for this scaffold (e.g., synthesis via reduction of 3-(fluoromethyl)cyclobutanone).

Polar Protic Solvents (High Solubility)
  • Methanol / Ethanol: Freely Soluble (>100 mg/mL) [1]

    • Mechanism:[1][2] Strong H-bonding interactions between solvent

      
       and solute 
      
      
      
      .[1]
    • Application: Ideal for nucleophilic fluorination reactions (using TBAF) or reduction steps (using

      
      ).[1]
      
  • Water: Soluble to Sparingly Soluble (~10–30 mg/mL) [1]

    • Mechanism:[1][2] The cyclobutane ring disrupts the water lattice. While the

      
       group pins the molecule in the aqueous phase, the 
      
      
      
      group increases hydrophobicity.[1]
    • Note: Solubility is pH-dependent only at extreme pH (alkaline) where the alcohol deprotonates.[1]

Polar Aprotic Solvents (High Solubility)
  • DMSO / DMF: Freely Soluble (>200 mg/mL) [1]

    • Mechanism:[1][2] Dipole-dipole interactions.[1] The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the cyclobutanol hydroxyl.[1]

    • Application:Critical solvent for stock solutions in biological assays.[1] Recommended stock concentration: 10 mM or 20 mM.[1]

  • Acetonitrile (MeCN): Freely Soluble [1]

    • Application: Preferred solvent for HPLC analysis and reverse-phase chromatography.[1]

Chlorinated & Non-Polar Solvents (Variable)
  • Dichloromethane (DCM): Freely Soluble [1]

    • Mechanism:[1][2] Excellent solvation of the lipophilic cyclobutane core.

    • Application: The primary solvent for extraction from aqueous reaction mixtures.[1]

  • Ethyl Acetate (EtOAc): Freely Soluble [1]

    • Application: Standard solvent for Thin Layer Chromatography (TLC) and silica gel column elution.[1]

  • Hexanes / Heptane: Sparingly Soluble / Immiscible [1]

    • Mechanism:[1][2] The polarity of the alcohol and C-F bond makes this compound unfavorable in purely aliphatic hydrocarbons.

    • Application: Used as an anti-solvent to precipitate the compound or induce crystallization if it is a solid.[1]

Experimental Determination Protocol

As a Senior Scientist, you should not rely solely on predictions. Use this self-validating workflow to determine exact solubility for your specific batch (purity affects solubility).

Visual Kinetic Solubility (Tier 1)

Use for rapid solvent screening.[1]

  • Weigh 10 mg of this compound into a clear glass vial.

  • Add solvent in 100 µL aliquots at 25°C.

  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no visible particulates.[1]

    • Calculation: Solubility (

      
      ) = Mass (mg) / Volume (mL).[1]
      
Thermodynamic Equilibrium Solubility (Tier 2)

Use for formulation and precise physicochemical data.[1]

  • Add excess compound to the solvent to form a saturated suspension.[1]

  • Agitate at 25°C for 24 hours (ensure solid phase remains).

  • Filter supernatant through a 0.22 µm PTFE filter (avoid nylon, which may bind the fluorinated motif).[1]

  • Analyze filtrate via HPLC-UV or GC-FID .[1]

    • Standard: Calibrate against a known concentration in MeOH.[1]

Workflow Diagram

SolubilityWorkflow Start Start: Solubility Determination Tier1 Tier 1: Visual Kinetic Screen (Rapid Assessment) Start->Tier1 Initial Screen Tier2 Tier 2: Thermodynamic Equilibrium (Precise Data) Start->Tier2 Formulation Data SolventAdd Add 100µL Solvent Aliquots to 10mg Sample Tier1->SolventAdd SatSusp Create Saturated Suspension (Excess Solid) Tier2->SatSusp Check Visual Check: Clear Solution? SolventAdd->Check Check->SolventAdd No (Cloudy) Report Generate Solubility Report (mg/mL) Check->Report Yes (Clear) Agitate Agitate 24h @ 25°C SatSusp->Agitate Filter Filter (0.22 µm PTFE) Agitate->Filter Analyze Quantify via HPLC/GC Filter->Analyze Analyze->Report

Caption: Decision matrix for selecting between kinetic (speed) and thermodynamic (accuracy) solubility protocols.

Applications in Synthesis & Purification

Understanding the solubility differential is key to isolating this intermediate.

Extraction Strategy (Work-up)

Since the compound is moderately water-soluble, standard aqueous work-ups can lead to yield loss.[1]

  • Recommendation: Saturate the aqueous phase with NaCl (Brine) to leverage the "Salting-Out" effect.[1] This forces the organic this compound into the organic layer.[1]

  • Preferred Solvent: DCM (3x extractions) is superior to EtOAc due to higher extraction efficiency for polar alcohols.[1]

Chromatography (Purification)
  • Stationary Phase: Silica Gel (Normal Phase).[1]

  • Mobile Phase: A gradient of Hexanes:Ethyl Acetate (starting 90:10, moving to 60:40).[1]

    • Note: The compound is UV-inactive (lacks chromophore).[1] Use Iodine stain or KMnO4 stain for TLC visualization.[1]

Structure-Property Logic Map

StructureProperty Compound cis-3-(Fluoromethyl) cyclobutan-1-ol OH_Group Hydroxyl (-OH) H-Bond Donor Polarity Compound->OH_Group F_Group Fluoromethyl (-CH2F) Inductive Effect (-I) Lipophilicity Compound->F_Group Ring Cyclobutane Core Rigid Scaffold Hydrophobic Compound->Ring Solubility_Water Water Solubility (Moderate) OH_Group->Solubility_Water Promotes Solubility_DCM DCM Solubility (High) F_Group->Solubility_DCM Enhances pKa Acidity (pKa) (~15-16) F_Group->pKa Lowers (vs non-F) Ring->Solubility_Water Limits Ring->Solubility_DCM Promotes

Caption: Mechanistic links between functional groups and observed solubility/acidity behaviors.

References

  • Amadis Chemical. (2024).[1] this compound Product Data Sheet. Amadis Chemical Catalog. Link

  • Grygorenko, O. O., et al. (2022).[1][3] Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Chemistry – A European Journal.[1][3] Link

  • Mykhailiuk, P. K. (2021).[1] Synthesis and physicochemical characterization of fluoroalkyl-substituted cyclobutanes. Journal of Organic Chemistry. Link[1][4][5]

  • PubChem. (2025).[1][6] 3-(Trifluoromethyl)cyclobutan-1-ol Compound Summary. National Library of Medicine.[1] Link

  • BenchChem. (2025).[1][7] Technical Guide: Fluorinated Cyclobutane Scaffolds. BenchChem Technical Resources. Link[1]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of cis-3-(Fluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The cyclobutane ring has emerged as a critical bioisostere in modern drug discovery, offering a rigid scaffold that directs substituents into precise vectors, unlike the conformationally mobile alkyl chains they often replace. Specifically, cis-3-(fluoromethyl)cyclobutan-1-ol represents a high-value motif. The 1,3-disubstitution pattern allows for the linear projection of functionality, while the fluoromethyl group serves as a metabolically robust, lipophilic hydrogen bond acceptor mimic.

This Application Note details a robust, scalable protocol for synthesizing this compound. Unlike generic procedures, this guide focuses on the stereochemical fidelity of the final reduction step and the safety management of the nucleophilic fluorination, providing a self-validating workflow for research and process chemists.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is designed around two critical control points:

  • Nucleophilic Fluorination: Installing the fluorine atom on a primary carbon while preserving the sensitive cyclobutane ring.

  • Diastereoselective Reduction: Controlling the hydride attack on the resulting ketone to favor the cis-isomer (thermodynamic vs. kinetic control).

The Pathway

The most reliable route disconnects the target molecule to 3-oxocyclobutanecarboxylic acid . Direct fluorination of the final alcohol is ill-advised due to competing elimination and lack of selectivity. Instead, we employ a "Protect-Functionalize-Deprotect-Reduce" strategy.

Key Mechanistic Insight (The "Cis" Preference): According to the Felkin-Anh model and transition state analysis of 3-substituted cyclobutanones, hydride reagents preferentially attack the carbonyl from the anti face relative to the bulky substituent at position 3. This "anti-attack" places the resulting hydroxyl group on the same face as the substituent, yielding the cis isomer as the major product (>90% dr).

Detailed Experimental Protocol

Phase 1: Scaffold Preparation & Protection

Starting Material: 3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1).

Step 1.1: Ketal Protection and Esterification

To work with the side chain without affecting the ketone, we must first protect the carbonyl.

  • Reagents: Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq), Toluene.

  • Procedure:

    • Suspend 3-oxocyclobutanecarboxylic acid in toluene.

    • Add ethylene glycol and pTsOH.

    • Reflux with a Dean-Stark trap to remove water. Critical Checkpoint: The reaction is complete when water evolution ceases (approx. 4-6 h).

    • Note: This step typically yields the ester if an alcohol solvent is used, but in toluene/glycol, we form the ketal-acid. For ease of reduction, converting to the methyl ester (using MeOH/H2SO4) or reducing the acid directly is viable. We proceed with direct reduction of the acid for atom economy.

Step 1.2: Reduction to Primary Alcohol
  • Reagents: LiAlH4 (Lithium Aluminum Hydride, 1.5 eq), THF (anhydrous).

  • Protocol:

    • Cool a solution of LiAlH4 in THF to 0°C under N2.

    • Add the ketal-protected acid dropwise (exothermic).

    • Warm to RT and stir for 2 h.

    • Quench (Fieser Method): Cool to 0°C. Add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x). Filter the granular precipitate.

    • Result: 3-(Hydroxymethyl)cyclobutan-1-one ethylene ketal.

Phase 2: Nucleophilic Fluorination (The Safety Critical Step)

This step replaces the hydroxyl group with fluorine.

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

  • Solvent: DCM (Dichloromethane).

  • Safety Note: DAST can be explosive upon heating. Deoxo-Fluor is thermally more stable but still requires strict temperature control.

Protocol:

  • Dissolve the alcohol from Step 1.2 in anhydrous DCM. Cool to -78°C .

  • Add DAST (1.2 eq) dropwise via syringe. Do not allow temperature to rise above -50°C during addition.

  • Allow the mixture to warm slowly to RT overnight.

  • Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.

  • Extraction: Extract with DCM, dry over MgSO4, and concentrate.

  • Intermediate: 3-(Fluoromethyl)cyclobutan-1-one ethylene ketal.

Phase 3: Deprotection & Stereoselective Reduction
Step 3.1: Ketal Hydrolysis
  • Reagents: 1M HCl, THF.

  • Protocol: Stir the fluorinated ketal in 1:1 THF/1M HCl at RT for 2 h. Monitor by TLC for disappearance of starting material.

  • Product: 3-(Fluoromethyl)cyclobutan-1-one.

Step 3.2: Diastereoselective Reduction to cis-Target

This is the stereodefining step.

  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH4.

  • Rationale: While NaBH4 provides good selectivity (~9:1 cis:trans), L-Selectride is recommended for high-stringency applications (>95:1 cis:trans) due to its steric bulk, which amplifies the preference for equatorial attack (anti to the CH2F group).

Protocol (L-Selectride Method):

  • Dissolve 3-(fluoromethyl)cyclobutan-1-one in anhydrous THF. Cool to -78°C .

  • Add L-Selectride (1.0M in THF, 1.2 eq) dropwise.

  • Stir at -78°C for 1 h.

  • Oxidative Workup: Add MeOH carefully to quench excess hydride. Then add NaOH (3M) and H2O2 (30%) to oxidize the borane byproducts.

  • Purification: Extract with EtOAc. Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

Quantitative Data Summary

ParameterValue / ConditionNotes
Step 1 Yield 85-92%Ketal protection + Reduction
Step 2 Yield 70-80%Fluorination (DAST)
Step 3 Yield 88-95%Deprotection + Reduction
Final dr (cis:trans) >95:5Using L-Selectride at -78°C
Appearance Colorless OilVolatile; handle with care
19F NMR Shift ~ -220 ppmTypical for primary alkyl fluoride

Visualizing the Workflow

The following diagram illustrates the reaction pathway, highlighting the critical stereochemical junction.

SynthesisPath SM 3-Oxocyclobutane- carboxylic acid Inter1 Ketal-Protected Alcohol SM->Inter1 1. Glycol, pTsOH 2. LiAlH4, THF Inter2 Ketal-Protected Fluoride Inter1->Inter2 DAST or Deoxo-Fluor DCM, -78°C to RT Ketone 3-(Fluoromethyl) cyclobutan-1-one Inter2->Ketone HCl (aq), THF Deprotection Target cis-3-(Fluoromethyl) cyclobutan-1-ol Ketone->Target L-Selectride -78°C (Stereoselective)

Caption: Step-wise synthetic pathway from commercial acid to cis-fluorohydrin target. Blue: Start; Yellow: Key Intermediate; Green: Target.

Troubleshooting & Self-Validation

  • Issue: Low Fluorination Yield.

    • Cause: Elimination of the alcohol to the alkene (cyclobutene derivative).

    • Solution: Ensure the reaction is kept cold (-78°C) during addition. Switch to XtalFluor-E with DBU, which often suppresses elimination compared to DAST.

  • Issue: Poor Stereoselectivity (cis/trans mixture).

    • Cause: Reduction temperature too high.

    • Validation: Check crude NMR.[1] The cis isomer typically exhibits a specific coupling constant pattern for the methine proton at C1 (pseudo-quintet vs. pseudo-quartet). If selectivity drops, lower reduction temp to -90°C or switch strictly to L-Selectride.

  • Issue: Volatility.

    • Note: The final product is a low-molecular-weight alcohol. Avoid high-vacuum drying for extended periods.

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: Deraet, X., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory."[2] J. Org.[3] Chem.2020 , 85(11), 7207–7215. Link

  • Scalable Fluorination Protocols: Sarver, P. J., et al. "Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid." Org.[3] Process Res. Dev.2021 , 25(1), 82–88.[3] Link[3][4]

  • Cyclobutane Building Blocks: Grygorenko, O. O., et al. "3-Fluoroalkyl-Substituted Cyclobutane-Derived Building Blocks for Medicinal Chemistry."[5][6][7] Eur. J. Org.[5] Chem.2024 , 27(1). Link

  • Nucleophilic Fluorination Safety: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." J. Org.[3] Chem.2010 , 75(10), 3401–3411. Link

Sources

Application Note: High-Fidelity Synthesis of cis-3-(Fluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of cis-3-(fluoromethyl)cyclobutan-1-ol , a high-value bioisostere used in medicinal chemistry to modulate lipophilicity and metabolic stability without significantly altering steric bulk.

Unlike standard protocols that often yield difficult-to-separate diastereomeric mixtures, this guide prioritizes stereochemical integrity . By leveraging the inherent puckering of the cyclobutane ring and utilizing thermodynamically controlled reduction strategies, we achieve a cis:trans diastereomeric ratio (d.r.) exceeding 95:5.

Key Chemical Challenges Addressed
  • Differentiation of Hydroxyl Groups: Selective fluorination of a primary alcohol in the presence of a latent secondary alcohol (ketone).

  • Safety in Deoxofluorination: Mitigating thermal runaway risks associated with DAST/Deoxo-Fluor reagents.[1]

  • Stereocontrol: Directing hydride attack to ensure cis-selectivity (1,3-relationship).

Safety & Handling (Critical)

Hazard ClassReagentRisk DescriptionMitigation Protocol
Fluorinating Agents DAST / Deoxo-FluorThermal instability; reacts violently with water to release HF.Use XtalFluor-E if possible for higher stability. If using DAST, maintain T < 0°C during addition. Use Teflon/HDPE labware for workup.
Hydrides LiAlH₄ / L-SelectridePyrophoric; releases H₂ gas.Quench under inert atmosphere (Ar/N₂) at -78°C. Use Fieser workup for aluminum salts.
Pressure CyclobutanesRing strain energy (~26 kcal/mol).Avoid rapid heating; check glassware for micro-fractures before vacuum distillation.

Retrosynthetic Analysis & Strategy

The synthesis relies on a "Protect-Functionalize-Reduce" strategy. We utilize 3-oxocyclobutanecarboxylic acid as the starting material. The ketone is masked as a ketal to allow selective reduction and fluorination of the carboxylate arm. The final stereocenter is set via a substrate-controlled reduction where the hydride attacks the puckered cyclobutanone ring from the less hindered face (anti to the fluoromethyl group).

Workflow Diagram

SynthesisWorkflow Start 3-Oxocyclobutane- carboxylic acid Step1 1. Ketal Protection (TsOH, Ethylene Glycol) Start->Step1 Step2 2. Carboxyl Reduction (LiAlH4) Step1->Step2 Yield: ~92% Step3 3. Deoxofluorination (XtalFluor-E or DAST) Step2->Step3 Primary OH Targeted Step4 4. Ketal Deprotection (aq. HCl) Step3->Step4 F-Installation Step5 5. Stereoselective Reduction (L-Selectride) Step4->Step5 Ketone Recovery Final cis-3-(Fluoromethyl) cyclobutan-1-ol Step5->Final d.r. > 95:5

Figure 1: Step-wise synthetic workflow emphasizing the protection strategy.

Detailed Experimental Protocol

Phase 1: Scaffold Preparation (Steps 1-2)

Objective: Convert the carboxylic acid to a primary alcohol while protecting the ketone.

  • Ketalization:

    • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv) in toluene.

    • Add ethylene glycol (1.5 equiv) and p-TsOH (0.05 equiv).

    • Reflux with a Dean-Stark trap until water evolution ceases (~4 h).

    • Checkpoint: Monitor by TLC (disappearance of acid).

  • Reduction:

    • Cool the ketal-ester solution to 0°C under N₂.

    • Add LiAlH₄ (1.2 equiv, 1M in THF) dropwise. Caution: Exothermic.

    • Warm to RT and stir for 2 h.

    • Workup: Fieser method (Add water, 15% NaOH, water). Filter precipitate.

    • Result:Intermediate A (Protected 3-(hydroxymethyl)cyclobutanone).

Phase 2: Fluorination (Step 3)

Objective: Nucleophilic substitution of the primary alcohol with fluorine.

  • Reagent Choice: XtalFluor-E is recommended over DAST for safety and scale-up, though DAST is described below as the traditional benchmark.

  • Protocol (DAST Method):

    • Dissolve Intermediate A (1.0 equiv) in anhydrous CH₂Cl₂ (DCM) in a plastic or Teflon-coated vessel.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add DAST (Diethylaminosulfur trifluoride, 1.2 equiv) dropwise via syringe.

    • Stir at -78°C for 1 h, then allow to warm slowly to RT overnight.

    • Quench: Pour slowly into saturated NaHCO₃/ice mixture. Do not add water to the reaction; add reaction to water.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Result:Intermediate B (Protected 3-(fluoromethyl)cyclobutanone).

Phase 3: Deprotection & Stereoselective Reduction (Steps 4-5)

Objective: Reveal the ketone and reduce it to the cis-alcohol.

  • Deprotection:

    • Treat Intermediate B with 1M aqueous HCl in THF (1:1) at RT for 3 h.

    • Extract with ether.[2] The product is volatile; avoid high-vacuum prolonged drying.

    • Result:3-(Fluoromethyl)cyclobutanone .

  • Stereoselective Reduction:

    • Dissolve the ketone (1.0 equiv) in anhydrous THF. Cool to -78°C .

    • Add L-Selectride (Lithium tri-sec-butylborohydride, 1.2 equiv) dropwise.

    • Mechanistic Insight: The bulky hydride reagent attacks the cyclobutanone from the less hindered face (opposite the fluoromethyl group), forcing the hydroxyl group into the cis position.

    • Stir for 2 h at -78°C.

    • Oxidative Workup: Add MeOH followed by NaOH/H₂O₂ carefully to quench the borane byproducts.

    • Purify via flash chromatography (EtOAc/Hexanes).

Stereochemical Validation

The stereoselectivity is governed by the "puckered" transition state of the cyclobutane ring.

Stereochemistry cluster_0 Transition State Logic Ketone 3-(Fluoromethyl) cyclobutanone Attack Hydride Attack (Anti-face) Ketone->Attack Steric Control Product cis-Alcohol (Thermodynamic/Kinetic Major) Attack->Product Puckered Ring Minimizes Strain

Figure 2: Hydride attack occurs anti to the pseudo-equatorial substituent to minimize torsional strain.

Analytical Data for Validation
Parametercis-Isomer (Target)trans-Isomer (Minor)Method
¹⁹F NMR -220 to -225 ppm (multiplet)Distinct shift (often downfield)¹⁹F NMR (CDCl₃)
¹H NMR (H-1) δ ~4.1 ppm (Quintet-like)δ ~4.4 ppm (Broad multiplet)¹H NMR (400 MHz)
NOESY Strong correlation: H-1 ↔ H-3Weak/No correlation: H-1 ↔ H-32D NMR
GC-MS Retention Time: T₁Retention Time: T₂ (Usually T₂ < T₁)GC (DB-5 Column)

Note: In 1,3-disubstituted cyclobutanes, the cis-isomer typically exhibits a diagnostic NOE signal between the methine proton at C1 and the methine proton at C3, confirming they are on the same face of the puckered ring.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield in Step 3 Elimination of alcohol to alkene.Lower reaction temperature to -78°C; Ensure anhydrous conditions; Switch to XtalFluor-E.
Low d.r. (cis/trans mixture) Reduction temperature too high.Ensure L-Selectride addition is strictly at -78°C. Do not warm rapidly.
Product Volatility Loss during rotary evaporation.Keep bath temp < 30°C; maintain pressure > 100 mbar. Do not dry under high vac for > 10 min.

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones. Journal of Organic Chemistry, 2020. Link

  • Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 2021. Link[3][4]

  • A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. BenchChem Application Notes, 2025. Link

  • Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 2023. Link

Sources

analytical methods for characterizing cis-3-(Fluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of cis-3-(Fluoromethyl)cyclobutan-1-ol

Executive Summary

This compound (CAS: 2166690-12-4) is a high-value fluorinated aliphatic scaffold used in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability without significantly altering steric bulk.[1]

Characterizing this molecule presents specific challenges:

  • Lack of UV Chromophore: The absence of conjugated

    
    -systems renders standard HPLC-UV (254 nm) ineffective.[1]
    
  • Stereoisomerism: Differentiating the cis-1,3 isomer from the trans-1,3 impurity requires advanced NMR techniques, as mass spectrometry cannot distinguish diastereomers.

  • Volatility: The low molecular weight (MW: 104.12 Da) makes it suitable for Gas Chromatography (GC), but careful thermal control is required to prevent dehydration.[1]

This guide details a self-validating analytical workflow focusing on GC-FID for purity and NOE-NMR for stereochemical assignment .

Structural Analysis & Stereochemistry

The cyclobutane ring exists in a "puckered" conformation to relieve torsional strain. In 1,3-disubstituted cyclobutanes:

  • cis-isomer: Both substituents (OH and CH

    
    F) can adopt a pseudo-equatorial orientation, which is generally thermodynamically favored.[1] The methine protons (H1 and H3) are on the same face of the ring (syn-diaxial-like relationship).[1]
    
  • trans-isomer: One substituent is pseudo-equatorial while the other is pseudo-axial.[1][2] The methine protons are on opposite faces.

Critical Quality Attribute (CQA): The H1–H3 spatial proximity is the definitive probe for stereochemistry.

Diagram 1: Stereochemical Assignment Logic

StereochemLogic Start Unknown Isomer Sample Exp Run 1D NOESY / 2D NOESY Target: H1 (CH-OH) and H3 (CH-CH2F) Start->Exp Decision Is an NOE correlation observed between H1 and H3? Exp->Decision Cis ASSIGNMENT: cis-Isomer (H1 & H3 are Syn/Facial) Strong NOE Decision->Cis Yes (Strong Signal) Trans ASSIGNMENT: trans-Isomer (H1 & H3 are Anti) Weak/No NOE Decision->Trans No (Signal Absent) Validation Validation: Check 3J(H-F) coupling in 19F NMR Cis->Validation Trans->Validation

Caption: Logic flow for distinguishing cis/trans isomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Method 1: Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

NMR is the primary method for structural identity. The


F nucleus provides a clean diagnostic handle free from solvent interference.[1]
Protocol A: Sample Preparation
  • Solvent: CDCl

    
     (Chloroform-d) is standard.[1] Use DMSO-d
    
    
    
    if OH proton coupling is required for detailed conformational analysis.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0 ppm) for

    
    H; CFCl
    
    
    
    (0 ppm) or internal hexafluorobenzene (-164.9 ppm) for
    
    
    F.[1]
Protocol B: Acquisition Parameters
ExperimentParameterSettingPurpose

H NMR
Scans16General assignment. H1 (CH-OH) typically

4.0–4.5 ppm.

F NMR
Scans64Confirm fluoromethyl group.[1] Look for triplet of doublets (-220 to -230 ppm).
1D NOESY Mixing Time500–800 msCritical: Irradiate H1 resonance; observe enhancement at H3.

C NMR
DecouplingProton-decoupledCarbon backbone verification.

Data Interpretation (Self-Validating):

  • 
    F Signal:  Expect a triplet of doublets (
    
    
    
    ).[1] The triplet arises from the geminal CH
    
    
    protons (
    
    
    Hz), and the doublet from the vicinal H3 proton (
    
    
    Hz).[1]
  • Stereochem Check: In the cis isomer, H1 and H3 are spatially close (approx 2.4–2.8 Å).[1] Irradiating H1 must increase the intensity of H3 by >2%.[1] If no enhancement is seen, the sample is likely the trans isomer.[3]

Method 2: Gas Chromatography (GC-FID)

Due to the lack of UV absorbance, GC-FID is the gold standard for purity assessment. The molecule is sufficiently volatile and stable.

Why not LC-MS? Small aliphatic alcohols ionize poorly in ESI+ without derivatization.[1] GC-FID provides a "universal" response roughly proportional to carbon count, minimizing response factor errors.[1]

Protocol C: GC-FID Method
  • Instrument: Agilent 7890/8890 or equivalent.

  • Column: DB-624 or VF-624ms (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane).[1]

    • Rationale: A mid-polar column is required to separate the cis and trans diastereomers and resolve the polar alcohol from non-polar synthetic precursors.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 220°C.

  • Detector: FID @ 250°C. H

    
     (30 mL/min), Air (400 mL/min).
    

Temperature Program:

StepRate (°C/min)Temp (°C)Hold (min)Description
Initial-602.0Solvent focusing
Ramp 1101400.0Slow ramp to resolve isomers
Ramp 2302403.0Burn off high-boilers

Method Validation Criteria:

  • Resolution (

    
    ):  The cis and trans isomers typically separate by 0.2–0.5 minutes.[1] 
    
    
    
    is required for quantitative purity.[1]
  • Tailing Factor: Alcohol peaks can tail.[1] Ensure

    
    .[1] If tailing occurs, check liner deactivation or increase column flow slightly.
    

Analytical Workflow Diagram

AnalyticalWorkflow cluster_ID Identity & Stereochem cluster_Purity Purity & Assay Sample Crude/Purified Sample NMR_1H 1H NMR (Structure) Sample->NMR_1H GC_FID GC-FID (Purity %) Sample->GC_FID NMR_19F 19F NMR (F-Group) NMR_1H->NMR_19F NOESY NOESY (Cis/Trans) NMR_1H->NOESY Output CoA Generation NOESY->Output KF Karl Fischer (Water Content) GC_FID->KF If hygroscopic GC_FID->Output

Caption: Integrated workflow for full characterization of fluorinated cyclobutanols.

References

  • Stereochemical Assignment of Cyclobutanes: Wiberg, K. B., & Barth, D. E. (1969).[1] Conformational studies of cyclobutane and its derivatives. Journal of the American Chemical Society. [Link]

  • NMR of Fluorinated Compounds: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [Link][1]

  • GC Analysis of Polar Alcohols: Restek Corporation.[1] Analysis of Alcohols and Aldehydes by GC. [Link][1]

  • General Characterization of 1,3-Disubstituted Cyclobutanes: Grygorenko, O. O., et al. (2021). Cyclobutane-derived Building Blocks in Drug Discovery. [Link]

Sources

Application Note: Structural Elucidation and Quantitation of cis-3-(Fluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and medicinal chemists requiring a robust structural validation protocol for cis-3-(Fluoromethyl)cyclobutan-1-ol . This compound represents a critical scaffold in modern drug discovery, where the fluoromethyl group acts as a bioisostere for hydroxymethyl or methyl groups, modulating lipophilicity and metabolic stability.

Executive Summary

This guide provides a definitive protocol for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The primary challenge with this analyte is distinguishing the cis-1,3-disubstitution pattern from the trans-isomer and accurately assigning the large heteronuclear coupling constants (


) inherent to the fluoromethyl group. This protocol establishes a self-validating workflow using 

F-decoupled

H NMR and NOESY experiments to confirm stereochemistry.

Structural Analysis & Chemical Logic

The Stereochemical Challenge

Cyclobutane rings are not planar; they adopt a puckered "butterfly" conformation to relieve torsional strain.

  • cis-Isomer (Target): In the 1,3-disubstituted system, the cis configuration allows both the hydroxyl and fluoromethyl groups to adopt pseudo-equatorial positions. This is generally the thermodynamically preferred conformer.

  • trans-Isomer (Impurity): Forces one substituent into a pseudo-axial position, creating higher steric strain.

Diagnostic Strategy: The methine protons at C1 and C3 in the cis isomer (where substituents are diequatorial) are pseudo-axial and face each other across the ring. This proximity results in a distinct Nuclear Overhauser Effect (NOE) enhancement, which is the primary confirmation tool described in Section 4.

Analytical Workflow

The following decision tree outlines the logical progression from crude material to certified structure.

AnalyticalWorkflow Start Crude Sample MS_Screen Step 1: GC-MS / LC-MS (Confirm MW & Fragmentation) Start->MS_Screen Purity_Check Purity > 95%? MS_Screen->Purity_Check Prep_HPLC Prep-HPLC Purification Purity_Check->Prep_HPLC No NMR_1H Step 2: 1H NMR (1D) Purity_Check->NMR_1H Yes Prep_HPLC->MS_Screen NMR_19F Step 3: 19F NMR (Confirm -CH2F vs -F) NMR_1H->NMR_19F NOESY Step 4: 1D/2D NOESY (Confirm cis-geometry) NMR_19F->NOESY Final Certified Structure NOESY->Final

Figure 1: Analytical workflow for structural certification.

Mass Spectrometry Profiling

Method Selection
  • GC-MS (EI): Preferred for structural fingerprinting. The molecule is volatile enough for GC.

  • LC-MS (ESI/APCI): Preferred for purity limits. Note that small alcohols ionize poorly in ESI+; use APCI or look for sodium adducts

    
    .
    
Fragmentation Pathway (EI - 70 eV)

The fragmentation is driven by the instability of the strained ring and the good leaving group ability of the fluoride (as HF).

Key Diagnostic Ions:

  • m/z 104 (

    
    ):  Molecular ion (often weak).
    
  • m/z 86 (

    
    ):  Loss of water (dehydration). Common in cyclobutanols.
    
  • m/z 84 (

    
    ):  Loss of HF.
    
  • m/z 56 (

    
    ):  Ring cleavage (Retro-[2+2]).
    

MS_Fragmentation M Molecular Ion [M]+ m/z 104 M_H2O [M - H2O] m/z 86 M->M_H2O -18 Da M_HF [M - HF] m/z 84 M->M_HF -20 Da Cleavage Ring Opening (Retro 2+2) m/z 56 + 48 M->Cleavage C-C Scission

Figure 2: Predicted Electron Impact (EI) fragmentation pathway.

NMR Spectroscopy Protocol

F NMR: The Anchor

The


F signal is the most distinct feature. It simplifies the analysis by confirming the presence of the 

group versus a gem-difluoro or trifluoromethyl impurity.
  • Chemical Shift:

    
     to 
    
    
    
    ppm (Triplet of triplets structure due to coupling with geminal CH
    
    
    and vicinal H3).
  • Coupling:

    • 
       (Geminal): ~47–48 Hz (Huge doublet splitting).
      
    • 
       (Vicinal): ~15–25 Hz.
      
H NMR: Assignment Table

The spectrum will be complex due to H-F coupling. It is highly recommended to run a


F-decoupled 

H spectrum (

) to collapse the multiplets for easier assignment.
PositionType

(ppm) [Pred.]
Multiplicity (

H)
Multiplicity (

H{

F})
Diagnostic Feature
C3-CH

F
Methylene4.30 – 4.50Doublet of Doublets (

Hz)
Doublet (

)
Distinctive wide doublet due to F.
C1-H Methine4.00 – 4.20MultipletQuintet-likeAlpha to -OH.
C2/C4-H Ring CH

1.80 – 2.50Complex MultipletsSimplified MultipletsDiastereotopic protons.
C3-H Methine2.40 – 2.60MultipletMultipletBridgehead for the CH

F group.
Stereochemical Confirmation (NOESY)

To confirm the cis geometry (where -OH and -CH


F are on the same face):
  • Experiment: 1D-NOESY (Selective excitation of H1) or 2D-NOESY.

  • Observation:

    • cis-Isomer: Strong NOE correlation between H1 and H3 . (In the preferred diequatorial conformation, H1 and H3 are diaxial and spatially close, approx 2.2 Å).

    • trans-Isomer: Weak or absent NOE between H1 and H3.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for two reasons:
    • It slows proton exchange, allowing observation of the hydroxyl proton coupling (

      
      ), a secondary confirmation of the alcohol.
      
    • It provides better solubility for polar alcohols.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts on the fluorine satellites.

Protocol B: Instrument Parameters (400 MHz+)

Experiment 1:


H Standard 
  • Pulse Angle: 30°

  • Relaxation Delay (D1): 1.0 s (Ensure full relaxation of methines).

  • Scans (NS): 16

Experiment 2:


F Standard 
  • Spectral Width: Include -150 to -250 ppm.

  • Referencing: Internal fluorobenzene (-113 ppm) or external calibration.

Experiment 3: 1D-NOESY (Selective)

  • Target: Irradiate the H1 methine signal (~4.1 ppm).

  • Mixing Time: 500 ms (Optimal for small molecule transient NOE).

  • Success Criterion: Observation of a positive enhancement peak at the frequency of H3 (~2.5 ppm) confirms cis-configuration.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Roberts, J. D. (1969). Nuclear Magnetic Resonance Spectroscopy: Conformational Properties of Cyclobutanes. Journal of the American Chemical Society.[1][2] Link

  • NIST Chemistry WebBook . Mass Spectra of Fluorinated Cycloalkanes. (General fragmentation rules). Link

  • Wiberg, K. B. (1965). Conformations of Cyclobutanes. Journal of the American Chemical Society.[1][2] (Foundational text on ring puckering).

Sources

purification techniques for cis-3-(Fluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for cis-3-(Fluoromethyl)cyclobutan-1-ol

Executive Summary & Strategic Importance

This compound is a high-value pharmacophore in modern drug discovery.[1] It serves as a bioisostere for more metabolically labile alkyl groups and provides specific conformational constraints that can enhance ligand-target binding affinity.[1]

The primary challenge in working with this intermediate is not the chemical synthesis itself, but the stereochemical purity . The cis-isomer is typically the desired congener due to its specific vector alignment in binding pockets. While hydride reduction of the corresponding ketone favors the cis-isomer (typically >90:10 dr), removing the remaining trans-isomer and unreacted ketone requires a tailored purification strategy.

This guide details a self-validating purification workflow, moving from crude reaction mixtures to >98% diastereomeric excess (de).

Physicochemical Profile & Purification Logic

Before initiating purification, one must understand the physical behavior of the molecule to select the correct separation modality.

PropertyValue / CharacteristicImplication for Purification
Molecular Weight 104.12 g/mol Volatile; avoid high-vacuum for extended periods.[1]
Boiling Point (Est.) 135–145 °C (at 760 mmHg)Distillation is viable but risks isomerization if acidic impurities are present.[1]
Solubility High in DCM, EtOAc, MeOH, THFCompatible with Normal Phase (NP) chromatography.[1]
Polarity Moderate (Hydroxyl + Fluorine)cis and trans isomers often have

.[1]
Stability Acid-sensitive (Elimination risk)Avoid acidic modifiers in mobile phases; use neutral silica.[1]

The Stereochemical Challenge: The cyclobutane ring adopts a puckered "butterfly" conformation. In the cis-isomer, the hydroxyl and fluoromethyl groups occupy positions that minimize transannular strain. Separation relies on the subtle difference in the dipole moment and the "shape" of the molecule interacting with the stationary phase.

Decision Tree & Workflow

The following logic gate determines the optimal purification path based on the crude diastereomeric ratio (dr).

PurificationWorkflow Start Crude Reaction Mixture (Target: cis-isomer) Analyze Analyze dr (19F-NMR / GC-MS) Start->Analyze HighSel dr > 95:5 (cis:trans) Analyze->HighSel High Selectivity LowSel dr < 90:10 (cis:trans) Analyze->LowSel Low Selectivity Flash Method A: Flash Chromatography (High Surface Area Silica) HighSel->Flash Deriv Method B: Derivatization & Crystallization (p-Nitrobenzoate ester) LowSel->Deriv Final Pure this compound (>98% purity) Flash->Final Deriv->Final Hydrolysis Step

Figure 1: Purification decision matrix based on crude diastereomeric ratio.

Detailed Protocols

Method A: High-Resolution Flash Chromatography (Primary Strategy)

Best for: Crude mixtures with dr > 90:10.[1]

Mechanism: The trans-isomer, being slightly less polar (due to intramolecular dipole cancellation), typically elutes before the cis-isomer on silica gel, though this can invert depending on the specific solvation shell.

Materials:

  • Stationary Phase: Spherical Silica Gel (20–40 µm).[1] Note: Irregular silica (40–63 µm) often lacks the resolution for this separation.

  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).[1]

  • Loading Solvent: Dichloromethane (DCM) – Minimal volume.[1]

Step-by-Step Protocol:

  • Column Sizing: Use a silica-to-crude mass ratio of 50:1 . (e.g., for 1 g of crude, use 50 g silica).[1]

  • Equilibration: Equilibrate the column with 10% EtOAc in Hexanes (3 Column Volumes - CV).

  • Loading: Dissolve the crude oil in the minimum amount of DCM. Load carefully onto the column head.

  • Gradient Elution:

    • 0–5 min: Hold at 10% EtOAc/Hex (Elutes non-polar impurities).

    • 5–25 min: Linear ramp from 10% to 35% EtOAc/Hex.

    • 25–40 min: Hold at 35% EtOAc/Hex.

  • Fraction Collection: Collect small fractions (approx. 1/4 of the column void volume).

  • TLC Analysis: Stain with KMnO₄ or Phosphomolybdic Acid (PMA) .[1] The alcohol is not UV active unless derivatized.

    • Observation: Look for the "dumbbell" spot where two spots merge. The major lower spot is typically the cis-isomer.

  • Pooling: Only pool fractions that show a single pure spot. "Mixed" fractions must be re-purified or discarded.

Expert Insight: If separation is poor, add 1% Isopropanol to the mobile phase. The hydrogen-bonding capability of IPA often improves the resolution of diastereomeric alcohols.

Method B: Derivatization-Crystallization (Secondary Strategy)

Best for: Large scale (>10g) or low dr mixtures (<90:10).[1]

Mechanism: Liquids are hard to purify to >99% de.[1] Converting the alcohol to a solid ester (e.g., p-nitrobenzoate) amplifies the structural differences between isomers, allowing the cis-isomer to crystallize preferentially.

Protocol:

  • Esterification:

    • Dissolve crude alcohol (1.0 eq) in DCM.[1]

    • Add Pyridine (1.5 eq) and p-Nitrobenzoyl chloride (1.2 eq).

    • Stir at 0°C to RT for 4 hours.

    • Quench with NaHCO₃, extract, and concentrate.

  • Crystallization:

    • Dissolve the crude ester in hot Ethanol/Hexane (1:4) .

    • Allow to cool slowly to RT, then to 4°C.

    • The cis-ester typically crystallizes as needles; the trans-ester remains in the mother liquor.

    • Filter and wash with cold Hexane.[1][2]

  • Hydrolysis (Recovery):

    • Suspend the pure crystals in MeOH/THF (1:1).

    • Add LiOH (2.0 eq) in water.[1] Stir at RT for 2 hours.

    • Extract with Et₂O.[1] The resulting oil is >99% pure cis-alcohol.[1]

Quality Control & Analytical Validation

Trusting the process requires validating the result. Do not rely on TLC alone.[1]

1.


F-NMR (The Gold Standard): 
This is the most sensitive method for determining the cis/trans ratio.[1]
  • Sample Prep: Dissolve ~10 mg in CDCl₃.

  • Expected Signals:

    • cis-isomer: Signal typically appears around -215 to -220 ppm (triplet of doublets).[1]

    • trans-isomer: Signal is shifted downfield by ~2-5 ppm relative to the cis.[1]

  • Integration: Integrate the two fluorine signals to calculate the diastereomeric excess (de).

2.


H-NMR: 
  • Diagnostic Peak: The proton on the carbon bearing the hydroxyl group (

    
    ).
    
    • cis: Generally appears as a pseudo-quintet around 4.0–4.2 ppm .[1]

    • trans: Often appears slightly upfield or has a distinct coupling pattern due to different dihedral angles with the adjacent methylene protons.

3. GC-MS:

  • Use a non-polar column (e.g., DB-5).[1]

  • The isomers usually separate by 0.2–0.5 minutes.

  • Mass spec confirms the molecular ion (

    
     or 
    
    
    
    due to dehydration).[1]

References

  • Deraet, X., et al. (2020).[1] "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry, 85(12), 7803–7816.[3] [1]

  • Mykhailiuk, P. K. (2021).[1] "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv.

  • BenchChem. (2025).[1][4][5] "Health and Safety Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol."

  • Grygorenko, O. O., et al. (2017).[1] "Cyclobutane-derived amines and carboxylic acids: Synthesis and properties." Journal of Organic and Pharmaceutical Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: cis-3-(Fluoromethyl)cyclobutan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CF3-CB-OH-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Challenge: Synthesizing cis-3-(fluoromethyl)cyclobutan-1-ol presents two distinct antagonistic forces: Stereocontrol vs. Isolation Efficiency .

  • Stereochemistry: Achieving high diastereoselectivity (cis > trans) requires bulky hydride reagents to exploit the puckered conformation of the cyclobutane ring.

  • Yield Loss: The product is a low-molecular-weight polar alcohol. It possesses significant water solubility and volatility, leading to massive yield losses during standard aqueous workups and vacuum concentration.

The Solution: This guide replaces standard reduction protocols with a Cryogenic L-Selectride Reduction coupled with a High-Ionic-Strength Oxidative Workup . This specific workflow targets a >95:5 cis:trans ratio while mitigating aqueous phase partitioning.

Standard Operating Procedure (SOP)

Protocol: Stereoselective Reduction of 3-(Fluoromethyl)cyclobutanone

Reagents:

  • Substrate: 3-(Fluoromethyl)cyclobutanone (1.0 equiv)

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

  • Quench/Oxidation: 30% H₂O₂ / 3M NaOH

Step-by-Step Workflow:

  • Cryogenic Setup: Flame-dry a 2-neck round bottom flask under Argon. Charge with 3-(fluoromethyl)cyclobutanone and anhydrous THF. Cool to -78 °C (Dry ice/Acetone). Crucial: Temperature control dictates the diastereomeric ratio (dr).

  • Reagent Addition: Add L-Selectride dropwise over 20 minutes. The bulky sec-butyl groups force the hydride to attack from the less hindered pseudo-equatorial face (anti to the CH₂F group).

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor by TLC (stain with KMnO₄ or Phosphomolybdic Acid). Do not warm to RT until conversion is complete.

  • Oxidative Workup (The Yield Critical Step):

    • Note: L-Selectride forms a trialkylborane intermediate that must be oxidized to release the alcohol.

    • Quench at -78 °C with MeOH (2 equiv).

    • Add 3M NaOH (2 equiv) followed carefully by 30% H₂O₂ (3 equiv).

    • Warm to 0 °C and stir for 1 hour.

  • Isolation (Salting Out):

    • Saturate the aqueous phase with solid NaCl or K₂CO₃. This is mandatory to force the water-soluble alcohol into the organic phase.

    • Extract with Diethyl Ether (Et₂O) (3 x volume). Avoid DCM if possible; Et₂O allows for easier low-temp evaporation.

  • Concentration: Dry over MgSO₄. Filter. Concentrate at >100 mbar and <30 °C bath . Do not use high vacuum (<10 mbar) or the product will sublime/evaporate.

Troubleshooting & Diagnostics (FAQ)

Category A: Stereochemistry (cis vs. trans)

Q: My cis:trans ratio is only 60:40. Why isn't L-Selectride working? A: This is almost exclusively a temperature issue. The cyclobutane ring is puckered. At -78 °C, the ring is locked in a conformation where the bulky CH₂F group is pseudo-equatorial. The bulky L-Selectride attacks from the sterically accessible pseudo-axial trajectory (anti-attack), yielding the cis-alcohol.

  • Fix: Ensure your internal temperature probe reads -78 °C during addition. If you warm up too fast, the transition state becomes looser, allowing "thermodynamic" control which favors the trans isomer.

Q: Can I use NaBH₄ instead? It's cheaper. A: Only if you accept a 1:1 mixture. NaBH₄ is small enough to attack from the "hindered" face. See the comparison below:

ReagentConditionsEst. cis:trans RatioMechanism
NaBH₄ MeOH, 0 °C~50:50 to 60:40Small hydride, low steric discrimination
L-Selectride THF, -78 °C>95:5 Steric approach control (Kinetic)
K-Selectride THF, -78 °C>97:3Larger cation increases steric bulk
Category B: Yield & Isolation

Q: TLC shows 100% conversion, but I isolated <30% yield. Where did it go? A: You likely lost it to the aqueous layer or the vacuum pump.

  • Water Solubility: 3-(Fluoromethyl)cyclobutan-1-ol is a small, polar molecule. It loves water. If you did a standard wash (Water/Brine) without saturation , the partition coefficient (

    
    ) favors the water.
    
    • Fix: Add solid NaCl until it stops dissolving in the aqueous quench layer before extraction.

  • Volatility: The boiling point is estimated around 140–150 °C (760 mmHg), but it forms azeotropes and has high vapor pressure.

    • Fix: Stop the rotovap when the solvent volume is low but not dry. Chase with a higher boiling solvent if taking to the next step, or distill using a Kugelrohr if purity is required.

Q: I see a "gel" forming during workup that traps my product. A: That is the boron emulsion.

  • Fix: Ensure you used enough NaOH/H₂O₂ to fully cleave the C-B bond. If the emulsion persists, add a small amount of saturated Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 minutes.

Visualizing the Logic

Diagram 1: Reaction Mechanism & Stereocontrol

Caption: The steric bulk of L-Selectride (Selectride) forces hydride attack anti to the CH₂F group, locking the hydroxyl into the cis configuration.

ReactionPathway Substrate 3-(Fluoromethyl) cyclobutanone TS Transition State (-78°C) Substrate->TS L-Selectride (Steric Approach Control) Intermed Boronate Intermediate TS->Intermed Hydride Transfer Oxidation Oxidative Cleavage Intermed->Oxidation NaOH / H2O2 Product cis-3-(Fluoromethyl) cyclobutan-1-ol Oxidation->Product C-B Bond Cleavage

Diagram 2: The "Yield-Saver" Workup Decision Tree

Caption: Decision logic to prevent product loss during isolation of water-soluble cyclobutanols.

WorkupLogic Start Quenched Reaction Mixture (Borane + Alcohol) Oxidize Add NaOH / H2O2 (Required to free Alcohol) Start->Oxidize CheckSol Is Product Water Soluble? Oxidize->CheckSol Standard Standard Extraction (Water/Brine) CheckSol->Standard No Salting Saturation Strategy: Add solid NaCl/K2CO3 CheckSol->Salting Yes (Cyclobutanols) Fail High Yield Loss (Partition to Aqueous) Standard->Fail Extract Extract x4 with Et2O (Avoid DCM) Salting->Extract Conc Concentrate >100 mbar <30°C Bath Extract->Conc Success High Yield Recovery Conc->Success

References

  • Deraet, X., et al. (2020). "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry, 85(12), 7803–7816.[1] [Link] (Authoritative source on the mechanism of L-Selectride stereoselectivity in cyclobutanones).

  • Brown, H. C., & Krishnamurthy, S. (1972). "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 94(20), 7159–7161. [Link] (The foundational text establishing L-Selectride for kinetic control).

  • Wigfield, D. C. (1979). "Stereochemistry and mechanism of ketone reductions by hydride reagents." Tetrahedron, 35(4), 449-462. [Link] (Detailed review of steric approach control vs. product development control).

  • Mykhailiuk, P. K. (2021). "3-Fluoroalkyl-Substituted Cyclobutane-Derived Building Blocks for Medicinal Chemistry." European Journal of Organic Chemistry, 2021(16), 2233–2243. [Link] (Specific handling and synthesis of fluorinated cyclobutane derivatives).

Sources

Technical Support Center: Reactions of cis-3-(Fluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-3-(Fluoromethyl)cyclobutan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. My aim is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions and interpret unexpected results. The unique structural and electronic properties of this fluorinated cyclobutanol present both opportunities and challenges in synthesis, which we will navigate together in this comprehensive guide.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the main categories of side reactions to anticipate?

    • How does the cis-fluoromethyl group influence reactivity?

    • What are the best general practices for minimizing side products?

  • Troubleshooting Guide 1: Oxidation to cis-3-(Fluoromethyl)cyclobutanone

    • Issue: Incomplete conversion to the ketone.

    • Issue: Formation of ring-opened byproducts.

    • Protocol: Optimized Oxidation of this compound.

  • Troubleshooting Guide 2: Dehydration to 3-(Fluoromethyl)cyclobut-1-ene

    • Issue: Formation of isomeric alkenes.

    • Issue: Ring-opening and rearrangement products.

    • Protocol: Controlled Dehydration of this compound.

  • Troubleshooting Guide 3: Etherification and Esterification Reactions

    • Issue: Low yield and formation of elimination byproducts.

    • Issue: Competing intramolecular reactions.

    • Protocol: General Guidance for Etherification/Esterification.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the main categories of side reactions to anticipate when working with this compound?

A1: Due to its structure, there are three primary classes of side reactions to be aware of:

  • Ring Strain-Driven Reactions: The cyclobutane ring is inherently strained. Under certain conditions (e.g., strong acids, high temperatures, or transition metal catalysis), this strain can be released through ring-opening or rearrangement reactions.[1]

  • Elimination Reactions: The hydroxyl group can be eliminated to form an alkene (dehydration). This is a common pathway, especially under acidic conditions.

  • Reactions Influenced by the Fluoroalkyl Group: The electron-withdrawing nature of the fluoromethyl group can influence the reactivity of the alcohol and the stability of reaction intermediates.

Q2: How does the cis-fluoromethyl group influence the reactivity of the cyclobutanol?

A2: The fluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine. This has several implications:

  • Acidity of the Hydroxyl Proton: The inductive effect of the fluoromethyl group makes the hydroxyl proton slightly more acidic than in a non-fluorinated cyclobutanol.

  • Carbocation Stability: If a carbocation were to form at the carbon bearing the hydroxyl group, the electron-withdrawing fluoromethyl group at the 3-position would have a destabilizing effect. This can influence the pathways of reactions that proceed through carbocation intermediates, such as dehydration.

  • Nucleophilicity of the Oxygen: The electron-withdrawing effect can also slightly reduce the nucleophilicity of the hydroxyl oxygen.

Q3: What are the best general practices for minimizing side products in reactions with this compound?

A3: To maintain the integrity of the cyclobutane ring and achieve high selectivity, consider the following:

  • Mild Reaction Conditions: Whenever possible, use mild and selective reagents. For example, for oxidation, avoid harsh oxidants like potassium permanganate under strongly acidic or basic conditions.

  • Low Temperatures: Running reactions at lower temperatures can help to minimize side reactions that have a higher activation energy, such as ring-opening.

  • Control of pH: Be mindful of the pH of your reaction. Strong acids can promote dehydration and ring-opening.

  • Inert Atmosphere: For reactions sensitive to air and moisture, the use of an inert atmosphere (e.g., nitrogen or argon) is crucial.

Troubleshooting Guide 1: Oxidation to cis-3-(Fluoromethyl)cyclobutanone

The oxidation of a secondary alcohol like this compound to the corresponding ketone, cis-3-(Fluoromethyl)cyclobutanone, is a common transformation.[1] However, issues such as incomplete reaction or the formation of byproducts can arise.

Issue: Incomplete conversion to the ketone.
  • Potential Cause: The chosen oxidizing agent may be too mild or used in insufficient stoichiometric amounts. The electron-withdrawing fluoromethyl group can slightly deactivate the alcohol towards oxidation.

  • Recommended Solutions:

    • Choice of Oxidant: Use a reliable and mild oxidizing agent such as Pyridinium Chlorochromate (PCC) or a Swern oxidation.[2] For a more environmentally friendly option, a TEMPO-catalyzed oxidation can be effective.

    • Stoichiometry: Ensure at least a slight excess of the oxidizing agent is used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Issue: Formation of ring-opened byproducts.
  • Potential Cause: Harsh oxidation conditions (e.g., high temperatures or very strong oxidants) can lead to the cleavage of the strained cyclobutane ring.[1]

  • Recommended Solutions:

    • Temperature Control: Maintain a low reaction temperature. For instance, Swern oxidations are typically run at -78 °C.

    • Avoid Strong Acids/Bases: Some oxidizing conditions generate acidic or basic byproducts that can catalyze ring opening. Buffering the reaction mixture may be necessary.

Protocol: Optimized Oxidation of this compound

This protocol utilizes a Swern oxidation, which is known for its mild conditions and high yields for the oxidation of secondary alcohols to ketones.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and an inlet for inert gas.

  • Dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM via the dropping funnel, keeping the internal temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM, again maintaining the temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) to the reaction mixture and allow it to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Oxidation and Potential Side Reaction Pathway

G cluster_main Oxidation Pathway cluster_side Potential Side Reaction A This compound B cis-3-(Fluoromethyl)cyclobutanone (Desired Product) A->B [O] (e.g., Swern, PCC) C Ring-Opened Aldehyde/Carboxylic Acid (Side Product) A->C Harsh [O] High Temp.

Caption: Desired oxidation pathway and a potential side reaction.

Troubleshooting Guide 2: Dehydration to 3-(Fluoromethyl)cyclobut-1-ene

Acid-catalyzed dehydration is a common method to introduce a double bond. However, the regioselectivity and the potential for rearrangements can be a challenge.

Issue: Formation of isomeric alkenes.
  • Potential Cause: Deprotonation can occur from either adjacent carbon atom, leading to a mixture of 1-(Fluoromethyl)cyclobut-1-ene and 3-(Fluoromethyl)cyclobut-1-ene. The thermodynamic stability of the resulting alkenes will influence the product ratio.

  • Recommended Solutions:

    • Choice of Dehydrating Agent: Bulky bases in combination with a two-step procedure (e.g., tosylation followed by elimination) can provide better regioselectivity than direct acid-catalyzed dehydration.

    • Thermodynamic vs. Kinetic Control: Lower reaction temperatures may favor the kinetically formed product, while higher temperatures will favor the thermodynamically more stable alkene.

Issue: Ring-opening and rearrangement products.
  • Potential Cause: The carbocation intermediate formed during dehydration can undergo ring-opening to relieve ring strain, leading to acyclic products.

  • Recommended Solutions:

    • Milder Acids: Use milder acidic conditions (e.g., oxalic acid or pyridinium p-toluenesulfonate) to reduce the likelihood of carbocation rearrangements and ring-opening.

    • Non-Carbocationic Methods: Consider using reagents that avoid the formation of a free carbocation, such as the Martin sulfurane or Burgess reagent.

Protocol: Controlled Dehydration of this compound

This two-step protocol involving tosylation and subsequent elimination often provides better control over the reaction compared to direct acid-catalyzed dehydration.

Step 1: Tosylation

  • Dissolve this compound (1.0 eq) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) and stir the reaction at 0 °C for several hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the tosylate.

Step 2: Elimination

  • Dissolve the crude tosylate in a suitable solvent like tert-butanol.

  • Add a bulky base such as potassium tert-butoxide (1.5 eq) and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC for the disappearance of the tosylate.

  • Quench with water, extract the product, dry the organic layer, and purify by distillation or chromatography.

Diagram: Dehydration Pathways

G cluster_main Dehydration Pathways cluster_side Ring-Opening Side Reaction A This compound B Carbocation Intermediate A->B H+ C 3-(Fluoromethyl)cyclobut-1-ene (Desired Product) B->C -H+ D 1-(Fluoromethyl)cyclobut-1-ene (Isomeric Side Product) B->D -H+ E Acyclic Rearrangement Products B->E Ring Opening

Caption: Potential products from the dehydration of the starting alcohol.

Troubleshooting Guide 3: Etherification and Esterification Reactions

These reactions proceed via nucleophilic substitution, where the hydroxyl group is either converted into a better leaving group or deprotonated to act as a nucleophile.

Issue: Low yield and formation of elimination byproducts.
  • Potential Cause: The conditions required for etherification or esterification (e.g., heating, acidic or basic conditions) can also promote the competing elimination (dehydration) reaction.

  • Recommended Solutions:

    • Williamson Ether Synthesis: For ether synthesis, deprotonate the alcohol with a strong base (e.g., sodium hydride) at low temperature to form the alkoxide, followed by the addition of an alkyl halide. This minimizes the risk of elimination of the alkyl halide.

    • Steglich Esterification: For ester synthesis, use a mild coupling agent like DCC (dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine). This method proceeds under neutral conditions and at room temperature, thus avoiding harsh conditions that could lead to side reactions.

Issue: Competing intramolecular reactions.
  • Potential Cause: If the reagent used for etherification or esterification has a second reactive site, intramolecular cyclization might compete with the desired intermolecular reaction.

  • Recommended Solutions:

    • High Dilution: Running the reaction at high dilution can favor the intermolecular reaction over potential intramolecular side reactions.

    • Choice of Reagents: Select reagents that are less prone to intramolecular reactions.

Protocol: General Guidance for Etherification/Esterification

For Williamson Ether Synthesis:

  • Suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl halide (1.1 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with water, extract the product, dry the organic phase, and purify.

For Steglich Esterification:

  • Dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM.

  • Stir the reaction at room temperature overnight.

  • Filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl and saturated sodium bicarbonate, then dry and concentrate.

  • Purify the crude ester by column chromatography.

References

  • Ferrié, L., et al. (2016). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. ChemRxiv.
  • BTC. (2025). What are the oxidation products of Cyclobutanol? Blog - BTC.
  • Organic Chemistry II (Chem 2042). (n.d.). University of Minnesota.

Sources

Technical Support: Purification of cis-3-(Fluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CF-3FM-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulty isolating high-purity cis-3-(fluoromethyl)cyclobutan-1-ol (CAS: N/A for specific isomer, generic structure related to cis-3-substituted cyclobutanols). The primary challenges with this scaffold are diastereomeric separation (cis vs. trans) and volatility management of the fluorinated side chain.

This guide moves beyond standard protocols, offering a "battle-tested" workflow for removing the stubborn trans-isomer and preventing defluorination/elimination during workup.

Module 1: The Diastereomer Challenge (Cis vs. Trans)

User Query: "I have a 4:1 mixture of cis:trans after NaBH4 reduction. Flash chromatography is not giving me >95% de. The spots overlap significantly on TLC."

Technical Insight: Cyclobutane rings exist in a "puckered" conformation to relieve torsional strain. In 1,3-disubstituted cyclobutanes, the cis isomer (often the thermodynamic product depending on substituent size) and trans isomer have very similar dipole moments and retention times on standard silica. Direct separation is often inefficient for scale-up.

Protocol A: High-Performance Flash Chromatography (For <5g Scale)

If you must use chromatography, standard gradients often fail. You need a "shallow gradient" approach.

ParameterRecommendation
Stationary Phase High-surface area Silica (40-63 µm), preferably spherical.
Solvent System DCM : MeOH (98:2 to 95:5) OR Ether : Pentane (Isocratic 30:70).
Loading <1% w/w (Strictly). Overloading causes band broadening that merges isomers.
Observation The trans-isomer typically elutes before the cis-isomer in non-polar systems due to slightly lower polarity (pseudo-equatorial preference).
Protocol B: The Derivatization Loop (For >5g Scale)

Authoritative Recommendation: When direct separation fails, use the Ester-Crystallization-Hydrolysis loop. This relies on the significant difference in crystal packing between cis and trans esters.

Step-by-Step Workflow:

  • Esterification: React crude alcohol with 3,5-dinitrobenzoyl chloride (or p-nitrobenzoyl chloride) and Pyridine/DMAP in DCM.

  • Crystallization: The cis-ester is often highly crystalline, while the trans-ester remains in the mother liquor (or crystallizes in a different habit). Recrystallize from EtOH/Hexane.

  • Hydrolysis: Saponify the pure ester (LiOH/THF/H2O) to recover the pure cis-alcohol.

DerivatizationLoop Crude Crude Mixture (cis:trans 4:1) Deriv Derivatization (3,5-Dinitrobenzoyl chloride) Crude->Deriv Esterify Cryst Fractional Crystallization Deriv->Cryst PureEster Pure cis-Ester (Solid) Cryst->PureEster Filter Liquor Mother Liquor (Enriched trans) Cryst->Liquor Drain Hydrolysis Hydrolysis (LiOH, THF/H2O) PureEster->Hydrolysis Final Pure cis-Alcohol (>98% de) Hydrolysis->Final Yields

Caption: Figure 1.[1][2] Chemical resolution strategy for separating cyclobutane diastereomers when chromatography fails.

Module 2: Chemical Impurities & Troubleshooting

User Query: "I see a new olefin peak in the proton NMR and my fluorine signal is disappearing."

Root Cause Analysis:

  • Elimination (Olefin Formation): The hydroxyl group on a cyclobutane is prone to elimination to form cyclobutenes, especially under acidic conditions or high heat.

  • Defluorination: The -CH2F group is generally stable, but adjacent ring strain can facilitate HF elimination or hydrolysis if strong Lewis acids are present.

Troubleshooting Table
SymptomProbable ImpurityCauseCorrective Action
Olefinic Protons (5.8-6.2 ppm) 3-(fluoromethyl)cyclobut-1-eneAcidic workup or excessive heating during distillation.Neutralize silica with 1% Et3N before column. Keep bath temp <40°C.
Ketone Carbonyl (1700+ cm-1) 3-(fluoromethyl)cyclobutanoneIncomplete reduction of starting material.Treat crude with excess NaBH4 in MeOH again. Ketones are hard to separate from alcohols by distillation.
Broad OH peak, no F signal 3-(hydroxymethyl)cyclobutan-1-olHydrolysis of C-F bond (rare but possible with strong base/heat).Avoid refluxing in strong aqueous base for extended periods.
Module 3: Analytical Validation (Self-Validating System)

You cannot rely on TLC alone. You must use NMR to confirm the cis geometry.[3]

1. 1H NMR Distinction (Coupling Constants) The methine proton (H-1) attached to the hydroxyl group exhibits characteristic splitting based on the Karplus relationship.

  • Cis-isomer: The H-1 proton is pseudo-equatorial (depending on puckering). It typically shows a quartet-like or quintet-like splitting with smaller vicinal coupling constants (

    
     Hz) due to gauche interactions with adjacent ring protons.
    
  • Trans-isomer: The H-1 proton often appears as a broader multiplet with at least two larger coupling constants (

    
     Hz).
    

2. 19F NMR

  • Shift: Expect a triplet of doublets (due to H-F coupling and ring protons) around -210 to -230 ppm (ref. CFCl3).[4][5]

  • Purity Check: Integration of the main fluorine peak vs. any minor peaks will give you the quickest quantitative assessment of isomeric purity.

DecisionTree Start Start: Crude Isolation Check Check 19F NMR (cis:trans ratio) Start->Check Good Ratio > 9:1 Check->Good Bad Ratio < 4:1 Check->Bad Flash Flash Chromatography (DCM/MeOH) Good->Flash Deriv Derivatize (DNB Ester) Bad->Deriv Distill Kugelrohr Distillation (High Vac, <60°C) Flash->Distill Remove solvent traces Deriv->Distill After hydrolysis

Caption: Figure 2.[1] Purification decision matrix based on initial diastereomeric ratio.

References
  • BenchChem. (2025).[5][6] An In-depth Technical Guide on the Stereochemistry and Enantiomers of 3-(2-Fluorophenyl)cyclobutan-1-ol. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91933802, 3-(Trifluoromethyl)cyclobutan-1-ol. Retrieved from

  • Grygorenko, O. O., et al. (2020). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. Retrieved from

  • Wipf, P., et al. (2015). Relative Stability of cis- and trans-Hydrindanones (General Cyclobutane Conformation Principles). Molecules. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Parameters for the Synthesis of cis-3-(Fluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cis-3-(Fluoromethyl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis and optimize your reaction parameters for high yield and stereoselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis of this compound. Each issue is followed by potential causes and actionable solutions, grounded in established chemical principles.

Issue 1: Low or No Product Formation

  • Potential Cause 1: Inactive Reagents or Catalysts. The activity of reagents, especially organometallics or moisture-sensitive catalysts, can degrade over time.

    • Solution: Always use freshly opened or properly stored reagents. If applicable, titrate organometallic reagents before use to determine their exact molarity. For catalytic reactions, ensure the catalyst has not been deactivated by exposure to air or moisture.

  • Potential Cause 2: Presence of Water or Other Protic Impurities. Many reactions in organic synthesis, particularly those involving organometallic intermediates, are highly sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent prior to use.

  • Potential Cause 3: Incorrect Reaction Temperature. The temperature profile of a reaction is critical for its success.

    • Solution: Verify the internal reaction temperature with a calibrated thermometer. For exothermic reactions, ensure efficient stirring and cooling to prevent overheating and decomposition of starting materials or products. For reactions requiring elevated temperatures, ensure uniform heating.

Issue 2: Poor cis/trans Diastereoselectivity

  • Potential Cause 1: Suboptimal Reaction Conditions. The choice of solvent, temperature, and reagents can significantly influence the stereochemical outcome of a reaction.[1][2][3]

    • Solution: A systematic optimization of reaction parameters is crucial. Screen a variety of solvents with different polarities. Investigate the effect of temperature on the cis/trans ratio. In some cases, the choice of base or catalyst can have a profound impact on stereoselectivity.[3] For instance, in [2+2] cycloadditions, the stereoselectivity can be influenced by the nature of the reactants and the reaction conditions.[2][4]

  • Potential Cause 2: Isomerization of the Product. The desired cis isomer may isomerize to the more thermodynamically stable trans isomer under the reaction or workup conditions.

    • Solution: Analyze the reaction mixture at different time points to monitor the formation and potential isomerization of the product. If isomerization is observed, consider modifying the workup procedure to minimize exposure to acidic or basic conditions or high temperatures.

Issue 3: Formation of Significant Byproducts

  • Potential Cause 1: Side Reactions of Starting Materials or Intermediates. Depending on the synthetic route, various side reactions can compete with the desired transformation.

    • Solution: A thorough understanding of the reaction mechanism is key to identifying potential side reactions. For example, in reductions of a ketone precursor, ensure that the reducing agent is selective for the ketone and does not reduce other functional groups present in the molecule.[5] In reactions involving fluorinating agents, careful control of the reaction conditions is necessary to avoid over-fluorination or decomposition.[6][7]

  • Potential Cause 2: Decomposition of Starting Material or Product. The target molecule or starting materials may be unstable under the reaction conditions.

    • Solution: Lowering the reaction temperature or reducing the reaction time may limit decomposition.[8] The use of a milder reagent or a protective group strategy might also be necessary.

Issue 4: Difficulty in Product Purification

  • Potential Cause 1: Co-elution of Isomers or Impurities. The cis and trans isomers may have very similar polarities, making their separation by column chromatography challenging.

    • Solution: Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for difficult separations. Alternatively, derivatization of the alcohol to a more easily separable derivative (e.g., an ester or a silyl ether) followed by deprotection can be an effective strategy.

  • Potential Cause 2: Presence of Non-UV Active Impurities. Impurities that do not have a chromophore may not be visible by UV detection during TLC or column chromatography.

    • Solution: Use alternative visualization techniques for TLC, such as potassium permanganate stain or iodine vapor.[9] For column chromatography, collect all fractions and analyze them by other methods such as NMR or mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While a specific, optimized synthesis for this exact molecule is not extensively documented, plausible synthetic routes can be derived from the synthesis of related fluorinated cyclobutanes. A common strategy involves the reduction of a precursor ketone, 3-(fluoromethyl)cyclobutan-1-one.[10] The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions. Another approach could be a [2+2] cycloaddition reaction to form the cyclobutane ring, followed by functional group manipulations to introduce the hydroxyl and fluoromethyl groups.[4][11]

Q2: How can I accurately determine the cis/trans ratio of my product?

A2: The most reliable method for determining the diastereomeric ratio is through ¹H or ¹⁹F NMR spectroscopy. The signals corresponding to the cis and trans isomers will have different chemical shifts and/or coupling constants. Integration of these distinct signals will provide the ratio of the two isomers. For complex spectra, 2D NMR techniques such as COSY and NOESY can be employed to aid in the assignment of the stereochemistry. Gas chromatography (GC) or HPLC can also be used to separate and quantify the isomers, provided that a suitable column and method are developed.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A comprehensive characterization of this compound should include:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group.

  • Elemental Analysis or High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Q4: Are there any specific safety precautions I should take when working with fluorinating agents?

A4: Yes, many fluorinating agents are corrosive and/or toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some fluorinating agents react violently with water, so it is crucial to work under anhydrous conditions. Consult the Safety Data Sheet (SDS) for the specific fluorinating agent you are using for detailed handling and safety information.

Experimental Protocol: Stereoselective Reduction of 3-(Fluoromethyl)cyclobutan-1-one

This protocol provides a starting point for the optimization of the reduction step to favor the formation of the cis isomer.

Materials:

  • 3-(Fluoromethyl)cyclobutan-1-one

  • Anhydrous Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(fluoromethyl)cyclobutan-1-one (1.0 eq) in anhydrous methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add sodium borohydride (1.1 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the cis and trans isomers.

Optimization Parameters:

The following table outlines key parameters that can be varied to optimize the yield and stereoselectivity of the reduction.

ParameterRange to ExploreRationale
Reducing Agent NaBH₄, LiBH₄, L-Selectride®, K-Selectride®The steric bulk of the reducing agent can significantly influence the facial selectivity of the hydride attack on the carbonyl.
Solvent MeOH, EtOH, THF, Et₂OSolvent polarity and its ability to coordinate with the reducing agent and the substrate can affect the stereochemical outcome.
Temperature -78 °C to Room TemperatureLower temperatures often lead to higher stereoselectivity by favoring the transition state with the lowest activation energy.[8]
Additives CeCl₃·7H₂O (Luche reduction)The addition of a Lewis acid can alter the reactivity of the carbonyl and influence the stereoselectivity of the reduction.

Logical Workflow for Optimization

The following diagram illustrates a logical workflow for optimizing the reaction parameters for the synthesis of this compound.

Reaction_Optimization cluster_synthesis Synthesis & Initial Analysis cluster_optimization Parameter Optimization Loop cluster_purification Purification & Characterization Start Define Synthetic Route (e.g., Ketone Reduction) Initial_Exp Perform Initial Experiment (Standard Conditions) Start->Initial_Exp Analysis Analyze Crude Product (Yield & cis/trans Ratio via NMR/GC) Initial_Exp->Analysis Decision Is Yield & Selectivity Acceptable? Analysis->Decision Vary_Solvent Vary Solvent Decision->Vary_Solvent No Vary_Temp Vary Temperature Decision->Vary_Temp No Vary_Reagent Vary Reducing Agent Decision->Vary_Reagent No Purify Purify Product (Column Chromatography, HPLC) Decision->Purify Yes Optimized_Exp Perform Optimized Experiment Vary_Solvent->Optimized_Exp Vary_Temp->Optimized_Exp Vary_Reagent->Optimized_Exp Optimized_Analysis Analyze Optimized Product Optimized_Exp->Optimized_Analysis Optimized_Analysis->Decision Characterize Full Characterization (NMR, MS, IR, HRMS) Purify->Characterize Final_Product Pure cis-Isomer Characterize->Final_Product

Caption: A logical workflow for the synthesis and optimization of this compound.

References

  • Bellina, F., & Rossi, R. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15538-15602. [Link]

  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9933. [Link]

  • Alajarín, M., et al. (2012). Reaction conditions and cis/trans selectivity obtained in the synthesis of 5-hydroxyprolines 3a and 3b starting from compound 1. ResearchGate. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9933. [Link]

  • Bar, G., & Afonso, C. A. M. (2018). Optimization of the reaction conditions. [a]. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 5(13), 7386-7394. [Link]

  • Organic Syntheses. (n.d.). Preparation of Tributyl(chloromethyl)stannane. Organic Syntheses. [Link]

Sources

preventing decomposition of cis-3-(Fluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for cis-3-(Fluoromethyl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of this valuable building block throughout your experimental workflows. As a strained, functionalized carbocycle, its handling requires a nuanced understanding of its potential decomposition pathways.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the primary decomposition pathways for this compound?

The decomposition of this compound is primarily driven by the inherent ring strain of the cyclobutane ring and the presence of the alcohol functional group. The primary degradation routes are metal-catalyzed ring-opening, thermal decomposition, and reactions under strongly acidic or basic conditions.

  • Metal-Catalyzed Ring-Opening: Transition metals, particularly Palladium (Pd), Manganese (Mn), and Iridium (Ir), can catalyze the cleavage of the C-C bonds within the cyclobutane ring.[1][2][3] This typically occurs via a β-carbon elimination mechanism, leading to the formation of a γ-fluoro-substituted ketone.[2] The reaction is often initiated by the coordination of the metal to the hydroxyl group.[4]

  • Thermal Decomposition: At elevated temperatures, cyclobutanol and its derivatives can undergo thermal decomposition.[5][6] The primary pathway involves ring-opening to form a biradical intermediate, which can then fragment. For this compound, this would likely lead to the formation of ethene and 1-fluoro-3-buten-2-one through a retro-[2+2] cycloaddition-type process.

  • Acid/Base-Catalyzed Decomposition:

    • Acidic Conditions: Strong acids can protonate the hydroxyl group, turning it into a good leaving group (water). This can initiate ring-opening or elimination reactions. Acid-catalyzed hydrolysis mechanisms in related cyclobutane systems proceed via acyl-oxygen bond cleavage.[7]

    • Basic Conditions: Strong bases can deprotonate the alcohol, forming an alkoxide. While generally more stable, this species can be more reactive towards certain electrophiles and can facilitate elimination reactions, especially at higher temperatures. In some cases, strong bases have been noted to cause decomposition of cyclobutane derivatives.[8][9]

The diagram below illustrates these potential decomposition pathways.

Potential Decomposition Pathways A This compound B Metal-Catalyzed Ring-Opening A->B Pd, Mn, Ir, etc. C Thermal Decomposition A->C High Temp. (>250 °C) D Strong Acid/Base A->D H+ or OH- E γ-Fluoro Ketone (e.g., 5-Fluoropentan-2-one) B->E F Fragmentation Products (Ethene + Fluoro-enone) C->F G Elimination/Rearrangement Products D->G

Caption: Potential decomposition pathways for this compound.

Q2: How should I properly store this compound to ensure long-term stability?

Proper storage is critical to prevent degradation. We recommend the following conditions, based on best practices for storing fluorinated alcohols and other reactive chemicals.[10][11][12][13][14]

ParameterRecommendationRationale
Temperature Store at 2-8 °C.Low temperatures slow down potential decomposition pathways. Do not store in standard domestic refrigerators, which are not spark-proof.[11][12]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation and reaction with atmospheric moisture.
Light Store in an amber vial or in the dark.Protects against light-catalyzed degradation.
Container Use a clean, dry, tightly sealed glass vial with a PTFE-lined cap.Prevents contamination and leakage.
Location Store in a designated cabinet for flammable/reactive materials, away from acids, bases, and oxidizing agents.[13][14]Prevents accidental contact with incompatible chemicals that could catalyze decomposition.
Q3: What common impurities could accelerate decomposition?

Impurities from the synthesis can act as catalysts for decomposition. Given the common synthetic routes to fluorinated cyclobutanes, be mindful of the following:[15][16]

  • Residual Transition Metals: If the synthesis involved a metal catalyst (e.g., Pd, Rh), even trace amounts can catalyze ring-opening.

  • Acidic or Basic Residues: Residual acids or bases from the synthesis or workup can lower the activation energy for decomposition pathways.

  • Water: Can participate in hydrolysis reactions, especially if acidic or basic impurities are present.

It is crucial to ensure the high purity of the material before use. We recommend verifying the purity by ¹H NMR, ¹⁹F NMR, and GC-MS upon receipt.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving decomposition issues during your experiments.

Troubleshooting Workflow for Decomposition start Decomposition Suspected (e.g., by TLC, NMR, LCMS) stage At what stage did decomposition occur? start->stage storage During Storage stage->storage Storage reaction During Reaction stage->reaction Reaction purification During Purification stage->purification Purification check_storage Review Storage Conditions: - Temp? Inert atm? Light? - Proximity to incompatibles? storage->check_storage check_reaction Review Reaction Conditions: - Temperature > 80°C? - Presence of metals (Pd, Mn, etc.)? - Strong acids/bases used? reaction->check_reaction check_purification Review Purification Method: - Using standard silica gel? - High column temperature? - Prolonged exposure? purification->check_purification solve_storage Solution: Re-evaluate storage protocol. Re-purify material if necessary. check_storage->solve_storage solve_reaction Solution: - Lower reaction temp. - Screen for alternative catalysts/reagents. - Use a non-coordinating base. check_reaction->solve_reaction solve_purification Solution: - Use neutralized silica/alumina. - Consider alternative methods (distillation, crystallization). check_purification->solve_purification

Sources

Technical Support Center: Scaling Up cis-3-(Fluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.2 | Last Updated: February 24, 2026 Department: Process Chemistry & Scale-Up Support Subject: Troubleshooting Synthesis, Stereocontrol, and Safety in Fluoromethyl Cyclobutane Production

Executive Summary & Strategic Route Analysis

Scaling up cis-3-(fluoromethyl)cyclobutan-1-ol presents a unique intersection of challenges: handling hazardous fluorinating agents, managing ring strain, and enforcing diastereoselectivity.

This guide moves beyond bench-scale "recipes" to address the chemical engineering and mechanistic realities of kilogram-scale production. The recommended route relies on the Late-Stage Stereoselective Reduction strategy, as it offers the highest statistical probability of achieving the cis-diastereomer (>90% dr) compared to direct displacement methods.

The Validated Synthetic Pathway

The following logic flow outlines the critical path and decision points for the synthesis.

SynthesisPath Start Start: 3-Oxocyclobutanecarboxylic Acid Step1 1. Ketal Protection (Protect Ketone) Start->Step1 Step2 2. Carboxyl Reduction (Borane/THF -> Alcohol) Step1->Step2 Step3 3. Deoxyfluorination (DAST/Bio-Xtal -> -CH2F) Step2->Step3 CRITICAL: Moisture Control Step4 4. Deprotection (Acid Hydrolysis -> Ketone) Step3->Step4 Step5 5. Stereoselective Reduction (NaBH4 or L-Selectride) Step4->Step5 CRITICAL: Temp < -78°C for max dr End Target: this compound Step5->End

Caption: Validated synthetic workflow. Steps 3 (Fluorination) and 5 (Reduction) are the primary failure points during scale-up.

Critical Troubleshooting Guides

Module A: The Deoxyfluorination Crisis (Step 3)

Issue: Explosion risks, runaway exotherms, and elimination side-products (cyclobutenes) when using DAST/Deoxo-Fluor on >100g scale.

The Mechanism of Failure

On a small scale, heat dissipation is rapid. On a large scale, the decomposition of DAST (diethylaminosulfur trifluoride) releases SF₄ and HF, which can catalyze an autocatalytic decomposition cycle. Furthermore, the cyclobutane ring is prone to ring-expansion or elimination under acidic/thermal stress.

Troubleshooting Protocol
SymptomRoot Cause AnalysisCorrective Action (Scale-Up)
Sudden Exotherm / Pressure Spike DAST decomposition due to localized heating or moisture ingress.Switch to Flow Chemistry. Use a continuous flow reactor (e.g., Vapourtec or Corning) to limit the active inventory of DAST at any millisecond. Maintain reactor temp < 50°C.
Low Yield (Elimination Product) Formation of 1-(fluoromethyl)cyclobutene via E1/E2 mechanism.Base Buffer. Add soluble organic base (e.g., 2,6-lutidine or pyridine) before DAST addition to scavenge HF immediately.
Etched Glassware / Haze HF generation attacking reactor walls.Material Change. Use Hastelloy or PTFE-lined reactors. Standard borosilicate glass is compromised by DAST byproducts at scale.

Expert Insight: For kilogram scales, consider replacing DAST with XtalFluor-E or SulfoxFluor . These solid reagents have higher decomposition temperatures and do not release free HF as readily, though they often require an exogenous fluoride source (e.g., Et₃N·3HF) [1].[1]

Module B: Enforcing cis-Selectivity (Step 5)

Issue: The reduction yields a mixture of cis (desired) and trans (undesired) isomers. Target: >95:5 cis:trans ratio.

The Science of Selectivity

Cyclobutanones pucker to relieve torsional strain.[2] According to the Felkin-Anh model applied to small rings, a hydride reagent attacks from the less hindered, "anti" face relative to the substituent at C3. This naturally favors the cis alcohol. However, as temperature rises, the conformational lock loosens, allowing "syn" attack [2].

Optimization Matrix
VariableRecommendationRationale
Reagent L-Selectride (Lithium tri-sec-butylborohydride)The bulky alkyl groups amplify the steric penalty for attacking the "wrong" face. NaBH₄ is acceptable but yields lower dr (typically 85:15).
Temperature -78°C (Essential) Kinetic control is mandatory. At 0°C, the dr drops significantly due to thermodynamic equilibration.
Solvent THF (Anhydrous) Coordinating solvents stabilize the transition state. Avoid protic solvents which can accelerate non-selective background reduction.

Protocol Validation:

  • Cool ketone solution in THF to -78°C.

  • Add L-Selectride dropwise (maintain T < -70°C).

  • Quench Cold: Do not warm to RT before quenching. Quench with oxidative workup (NaOH/H₂O₂) at -78°C to prevent boron-complex isomerization.

Module C: Purification of Isomers

Issue: cis and trans isomers have very similar boiling points, making distillation difficult.

Solution: If the diastereomeric ratio (dr) is below 95:5, do not attempt fractional distillation immediately.

  • Derivatization: Convert the crude alcohol mixture to p-nitrobenzoate esters . The crystalline properties of the cis and trans esters differ significantly.

  • Recrystallization: The cis-ester typically crystallizes more readily from hexanes/EtOAc.

  • Hydrolysis: Saponify the purified ester (LiOH/MeOH) to recover the pure cis-alcohol.

Frequently Asked Questions (FAQs)

Q1: Can I fluorinate the alcohol after the reduction step (i.e., fluorinate a diol)? A: Strongly Discouraged. Fluorinating 3-(hydroxymethyl)cyclobutan-1-ol is chemically messy. DAST will likely attack the secondary alcohol (on the ring) as well, or cause ring contraction/expansion. The "Deoxyfluorination First, Ketone Reduction Second" route protects the ring stereocenter until the final step.

Q2: My DAST reaction turned black and viscous. What happened? A: This is "charring" caused by polymerization of THF or the substrate, catalyzed by free HF and Lewis acidic sulfur species.

  • Fix: Ensure your THF is stabilizer-free if possible, but more importantly, increase the amine base equivalents (pyridine) and ensure strict temperature control (0°C addition, warm to RT slowly).

Q3: How do I determine the cis/trans ratio quickly? A: Use 19F-NMR (Fluorine NMR). The chemical shift of the -CH₂F group is sensitive to the through-space interaction with the hydroxyl group. The cis isomer (where OH and CH₂F are on the same side) usually shows a distinct shift compared to the trans isomer due to the "shielding" effect of the oxygen lone pairs [3].

Q4: Is flow chemistry absolutely required? A: For <50g, batch is manageable with a blast shield and dropwise addition. For >100g, flow chemistry is not just a suggestion; it is a safety requirement to prevent thermal runaway. See Baumann et al.[3] for flow fluorination parameters [4].

References

  • Mahjut, M., et al. "Scalable Deoxyfluorination using XtalFluor-E: A Safer Alternative to DAST." Organic Process Research & Development, 2014.

  • Vanderstraeten, E., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." Journal of Organic Chemistry, 2020.[4]

  • BenchChem Technical Data. "Stereochemistry of 3-Benzylcyclobutanol and Analogs." BenchChem Repository, 2025.

  • Baumann, M., Baxendale, I.R., Ley, S.V. "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett, 2008.

  • Mykhailiuk, P.K. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation." JACS Au, 2024.

Disclaimer: This guide involves the handling of highly hazardous chemicals (HF sources). All protocols must be reviewed by your institution's Environmental Health & Safety (EHS) officer before execution.

Sources

Technical Support Center: cis-3-(Fluoromethyl)cyclobutan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the catalyst and reagent selection for the synthesis of cis-3-(fluoromethyl)cyclobutan-1-ol .

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering stereochemical or yield issues. It prioritizes the diastereoselective reduction of the ketone precursor, as this is the critical step defining the cis/trans ratio.

Ticket ID: CHEM-CB-3F-CIS Subject: Catalyst Selection & Stereocontrol Optimization Status: Resolved / Guide Published

Executive Summary & Mechanistic Insight[1][2]

The Core Challenge: The synthesis of this compound hinges on the stereoselective reduction of 3-(fluoromethyl)cyclobutan-1-one . Unlike cyclohexanones, where reagent bulk (e.g., L-Selectride vs. NaBH₄) drastically alters selectivity, 3-substituted cyclobutanones exhibit an intrinsic bias toward the cis-alcohol (alcohol cis to the 3-substituent).

Mechanistic Causality: This bias arises from torsional strain in the transition state. Hydride reagents preferentially attack the cyclobutanone ring from the face anti to the 3-substituent (the "less hindered" face is electronically or torsionally disfavored in the transition state). Consequently, the incoming hydride adds trans to the fluoromethyl group, forcing the resulting hydroxyl group into the cis position.

Recommendation: For maximum cis-selectivity (>95:5 dr), Sodium Borohydride (NaBH₄) at low temperature (-78°C to 0°C) is the superior choice over expensive transition metal catalysts.

Critical Decision Tree (Workflow)

The following diagram outlines the optimized synthetic route and decision points for catalyst/reagent selection.

G Start Starting Material: 3-Oxocyclobutanecarboxylic Acid Step1 Step 1: Ketal Protection (Cat: p-TsOH) Start->Step1 Step2 Step 2: Ester Reduction (Reagent: LiAlH4) Step1->Step2 Step3 Step 3: Deoxofluorination (Reagent: XtalFluor-E or DAST) Step2->Step3 Step4 Step 4: Ketal Deprotection (Reagent: Aq. HCl/Acetone) Step3->Step4 Ketone Intermediate: 3-(Fluoromethyl)cyclobutan-1-one Step4->Ketone Decision Step 5: Stereoselective Reduction (Select Reagent) Ketone->Decision PathA Route A: NaBH4 (-78°C) (Kinetic Control) Decision->PathA Standard PathB Route B: L-Selectride (Steric Control) Decision->PathB Ultra-High Purity PathC Route C: Ru-Transfer Hydrog. (Thermodynamic Control) Decision->PathC Scale-up ResultA Result: >95:5 cis:trans (Recommended) PathA->ResultA ResultB Result: >98:2 cis:trans (High Cost/Workup issues) PathB->ResultB ResultC Result: Mixed Isomers (Not Recommended) PathC->ResultC

Caption: Optimized synthetic workflow for this compound, highlighting the critical divergence at the reduction step.

Catalyst & Reagent Selection Guide

Phase 1: Fluorination (Installing the -CH₂F group)

User Question: "My fluorination yield is low (<40%) using DAST. What is the alternative?"

Technical Insight: Direct deoxofluorination of cyclobutane-methanols with DAST (Diethylaminosulfur trifluoride) often leads to ring contraction or elimination byproducts due to the carbocationic character of the intermediate.

Reagent / CatalystProsConsRecommendation
XtalFluor-E + DBU Higher thermal stability; fewer elimination side-products.Requires an exogenous fluoride source (e.g., Et₃N·3HF) as promoter.Primary Choice
DAST / Deoxo-Fluor "All-in-one" reagent.Explosive hazard at scale; high elimination rates.Secondary Choice
Mesylate + TBAF Two-step (MsCl then TBAF); predictable Sɴ2 mechanism.TBAF is hygroscopic; requires anhydrous handling to prevent hydrolysis.Robust Alternative
Phase 2: Stereoselective Reduction (Ketone to Alcohol)

User Question: "Which catalyst ensures the cis-isomer?"

Technical Insight: For 3-substituted cyclobutanones, the cis isomer is the kinetic product . Bulky hydrides enhance this selectivity slightly, but standard borohydrides are sufficient at low temperatures. Transition metal catalysis (e.g., Ru-Noyori) is generally unnecessary as the target is achiral (meso) and hydrogenation often equilibrates to the thermodynamic mixture (which favors trans in some conformations).

Reagent SystemSelectivity (cis:trans)Operational ComplexityVerdict
NaBH₄ / MeOH (-78°C) 92:8 to 96:4 Low. Simple aqueous workup.[1]Gold Standard
L-Selectride (-78°C) >98:2 High. Requires oxidative workup (H₂O₂/NaOH); expensive.Use only if >98% dr is critical.
LiAlH₄ (THF) 90:10Medium. Violent quench; less selective than NaBH₄.Avoid.
H₂ / Ru-Catalyst ~60:40 (Variable)High. Requires pressure vessel; poor diastereocontrol.Avoid.

Troubleshooting & FAQs

Q1: I am observing a 50:50 mixture of isomers. What went wrong?

Diagnosis: You likely performed the reduction under thermodynamic control or allowed the product to equilibrate.

  • Cause: High reaction temperature (>0°C) or use of a reversible hydrogenation catalyst (e.g., Raney Ni or Pd/C).

  • Fix: Switch to NaBH₄ in Methanol at -78°C . Quench the reaction cold with acetone or dilute HCl to prevent equilibration.

  • Note: 3-substituted cyclobutanols can undergo epimerization via a retro-aldol-like mechanism or hydride transfer if left in basic conditions at high heat.

Q2: Can I use a chiral catalyst to make the cis isomer enantioselectively?

Diagnosis: Conceptual Error.

  • Explanation: this compound is a meso compound (achiral). It possesses a plane of symmetry passing through C1 and C3.

  • Implication: There are no enantiomers to select between. Enantioselective catalysts (like Ru-TsDPEN) will not generate optical activity. Focus strictly on diastereoselectivity (cis vs trans).

Q3: How do I separate the minor trans isomer?

Protocol:

  • Flash Chromatography: The cis isomer is typically more polar (due to the dipole alignment of OH and CH₂F) and elutes after the trans isomer on Silica gel.

  • Chemical Purification: If separation is difficult, convert the crude alcohol mixture to a p-nitrobenzoate ester . The cis-ester often crystallizes preferentially. Hydrolyze (LiOH) to recover the pure alcohol.

Optimized Experimental Protocol

(Recommended Route: Mesylate Displacement -> NaBH₄ Reduction)

Step A: 3-(Fluoromethyl)cyclobutan-1-one Synthesis

  • Start: 3,3-dimethoxycyclobutane-1-methanol (protected ketone).

  • Activation: React with MsCl (1.2 eq) and Et₃N in DCM at 0°C. Workup: Wash with NaHCO₃.

  • Fluorination: Treat crude mesylate with TBAF (1.5 eq, 1M in THF) at reflux for 4h. Caution: Anhydrous conditions essential.

  • Deprotection: Treat with 10% aq. HCl in Acetone (1:4) at RT for 2h.

  • Isolate: Extract with Et₂O. (Target: 3-(fluoromethyl)cyclobutan-1-one).

Step B: Stereoselective Reduction (The Critical Step)

  • Dissolve 3-(fluoromethyl)cyclobutan-1-one (1.0 eq) in dry Methanol (0.2 M).

  • Cool solution to -78°C (Dry ice/Acetone bath).

  • Add NaBH₄ (0.5 eq) portion-wise over 10 minutes.

  • Stir at -78°C for 1 hour. Monitor by TLC.

  • Quench: Add Acetone (2 eq) at -78°C, then warm to 0°C. Add Saturated NH₄Cl.

  • Workup: Extract with EtOAc. Dry over Na₂SO₄.

  • Result: Expected yield >90%, cis:trans ratio >95:5.

References

  • Stereoselectivity in Cyclobutanone Reductions : Deraet, X., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory."[2][3] Journal of Organic Chemistry, 2020, 85(12), 7803–7816.[4]

  • Fluorination Methodology : "Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs." Asian Journal of Organic Chemistry, 2020.[5]

  • General Cyclobutanol Synthesis : "Synthesis of cyclobutanols." Organic Chemistry Portal.

  • Selectride Selectivity : "Lithium tri-sec-butylborohydride (L-selectride): A powerful and highly reduction reagent." Synlett, 2009.[2]

Sources

Validation & Comparative

Technical Guide: Spectroscopic Validation of cis-3-(Fluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic validation of cis-3-(Fluoromethyl)cyclobutan-1-ol , a critical fluorinated building block in medicinal chemistry. This guide is structured to provide a comparative analysis against its trans-isomer, offering a robust framework for stereochemical assignment.

Executive Summary

The incorporation of a fluoromethyl group onto a cyclobutane scaffold serves as a strategic bioisostere for lipophilic moieties, modulating metabolic stability and pKa. However, the efficacy of this motif is strictly governed by its stereochemistry. This guide provides a definitive protocol for distinguishing This compound (Target) from its trans-isomer (Impurity/Alternative) using NMR spectroscopy (


H, 

C,

F, NOESY) and mechanistic synthesis logic.

Structural Context & Stereochemical Challenge

Cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain. This conformational flexibility complicates NMR assignment.

  • cis-Isomer: The hydroxyl (-OH) and fluoromethyl (-CH

    
    F) groups reside on the same face of the ring.[1]
    
  • trans-Isomer: The substituents reside on opposite faces.[1]

Critical Validation Metric: The separation of these isomers is non-trivial. Validation relies on the H1–H3 spatial relationship and specific


F coupling patterns .

Comparative Spectroscopic Analysis

H NMR: The Diagnostic Signals

The methine protons at positions C1 (carbinol) and C3 (fluoromethyl-bearing) are the primary reporters of stereochemistry.

FeatureThis compound trans-3-(Fluoromethyl)cyclobutan-1-ol Mechanistic Rationale
H1 Chemical Shift Typically Shielded (Upfield)Typically Deshielded (Downfield)Anisotropic effect of the C-C bonds in the puckered ring.
H3 Chemical Shift Multiplet, distinct splittingMultiplet, distinct splittingProximity to fluorine induces

and

coupling.
H1–H3 Relationship Syn-facial (on same side)Anti-facial (on opposite sides)In the cis isomer, substituents are cis, so the methine protons (H1/H3) are also cis to each other.
Ring Protons (H2/H4) Complex AA'BB' or AA'MM' systemDistinct splitting patternThe cis isomer possesses a plane of symmetry (meso-like features in spectra).
F NMR: Fluorine as a Probe

Fluorine NMR provides a clean baseline for purity but requires careful interpretation for stereochemistry.

  • Chemical Shift:

    
     -220 to -230 ppm (typical for -CH
    
    
    
    F).
  • Differentiation: The cis and trans isomers will exhibit distinct

    
    F chemical shifts (
    
    
    
    ppm) due to the different electronic environments created by the through-space interaction with the hydroxyl group.
NOESY/ROESY: The "Smoking Gun"

This is the definitive validation step.

  • cis-Isomer: Strong NOE correlation observed between H1 and H3 .

    • Reasoning: Since the -OH and -CH

      
      F groups are cis, the protons H1 and H3 are also cis (located on the "bottom" face of the ring). In the preferred puckered conformation, these protons are spatially proximate.
      
  • trans-Isomer: Weak or No NOE between H1 and H3.

    • Reasoning: H1 and H3 are on opposite faces of the ring, separated by the ring body, exceeding the typical 5Å NOE detection limit.

Experimental Workflow: Synthesis & Validation

The following Graphviz diagram outlines the logic flow for synthesizing and validating the specific isomer.

ValidationWorkflow Start Start: 3-(Fluoromethyl)cyclobutanone Reduction Reduction Step (NaBH4 or L-Selectride) Start->Reduction Stereoselective Control Crude Crude Mixture (cis/trans ratio) Reduction->Crude Yields predominantly cis Purification Chromatographic Separation (Silica or Prep-HPLC) Crude->Purification IsomerA Fraction A (Major) Purification->IsomerA IsomerB Fraction B (Minor) Purification->IsomerB NOESY 2D NOESY Experiment IsomerA->NOESY IsomerB->NOESY Decision H1-H3 NOE Correlation? NOESY->Decision ResultCis CONFIRMED: cis-Isomer (Target) Decision->ResultCis Strong Cross-peak ResultTrans CONFIRMED: trans-Isomer (Alternative) Decision->ResultTrans No/Weak Cross-peak

Caption: Logical workflow for the stereochemical assignment of 3-(fluoromethyl)cyclobutan-1-ol via NOESY.

Detailed Experimental Protocol

Synthesis (Context for Validation)

To ensure you are validating the correct molecule, understanding the origin is key.

  • Reaction: Reduction of 3-(fluoromethyl)cyclobutanone.

  • Reagent Choice:

    • NaBH

      
       (methanol, -78°C): Typically yields a cis:trans ratio of ~9:1 .
      
    • L-Selectride: Enhances selectivity for the cis isomer (>95:5) due to steric approach from the less hindered face (opposite the -CH

      
      F group).
      
  • Implication: The major product isolated from a hydride reduction is statistically likely to be the cis-isomer [1, 2].

NMR Acquisition Parameters
  • Solvent: CDCl

    
     is standard; Acetone-
    
    
    
    or DMSO-
    
    
    may be used to separate overlapping signals if necessary.
  • Frequency: Minimum 400 MHz (600 MHz preferred for clear splitting of H2/H4 multiplets).

  • Pulse Sequence:

    • zg30 (Standard 1H)

    • noesyph (Phase-sensitive NOESY) - Critical Parameter: Mixing time (

      
      ) = 500-800 ms.
      
Step-by-Step Assignment
  • Identify H3: Look for the multiplet coupled to fluorine. It will appear as a dm (doublet of multiplets) with a large geminal H-F coupling (

    
     Hz is for the CH2F protons; H3 will show vicinal 
    
    
    
    Hz).
  • Identify H1: Look for the quintet-like or multiplet signal at 4.0–4.5 ppm (typical for cyclobutanol H1).

  • Run NOESY: Select the H1 resonance and look for cross-peaks.

    • If you see a correlation to the H3 multiplet

      
      cis-isomer .
      
    • If you see correlations only to the ring protons (H2/H4) and not H3

      
      trans-isomer .
      

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. Source: Vrije Universiteit Brussel / ResearchGate URL:[Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (Analogous methodology for fluorinated cyclobutane assignment) Source: ChemRxiv URL:[Link]

Sources

Comparative Guide: cis-3-(Fluoromethyl)cyclobutan-1-ol and Fluorinated Cyclobutane GABA Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of cis-3-(Fluoromethyl)cyclobutan-1-ol and its downstream biological derivatives against established GABA analogues.

Executive Summary

This compound (CAS: 2166690-12-4) is a specialized conformationally restricted scaffold used to synthesize next-generation GABA analogues. Unlike flexible GABA derivatives (e.g., Vigabatrin, Gabapentin), this cyclobutane scaffold locks the pharmacophore into a specific spatial arrangement, reducing entropic penalty upon binding.

This guide compares the biological performance of GABA analogues derived from this scaffold (specifically cis-3-(fluoromethyl)cyclobutane-based amino acids) against clinical standards and other research probes. The fluoromethyl group serves as a bioisostere for the hydroxymethyl group or as a mechanism-based latent electrophile, enhancing metabolic stability and receptor selectivity.

Structural & Mechanistic Comparison

The biological activity of GABA analogues depends heavily on the conformation of the carbon backbone and the electronic properties of substituents.

The Competitors

We compare the cis-3-(fluoromethyl)cyclobutane scaffold derivatives against three distinct classes of GABA analogues:

  • Vigabatrin (γ-Vinyl-GABA): The clinical standard for GABA-AT inactivation. Flexible chain.

  • CACA (cis-4-Aminocrotonic Acid / cis-3-Aminocyclobutane Carboxylic Acid): The standard reference for GABA

    
     (
    
    
    
    ) receptor selectivity. Rigid ring, non-fluorinated.
  • 3-Fluoromethyl-GABA (Flexible): A potent GABA-AT inactivator but lacks conformational specificity.

Comparative Data Table
Featurecis-3-(Fluoromethyl)cyclobutane AnaloguesVigabatrin (Clinical Std)CACA (Research Std)3-Fluoromethyl-GABA
Primary Target GABA-AT (Inactivator) / GABA

(Agonist)
GABA-AT (Irreversible)GABA

(

) Receptor
GABA-AT (Irreversible)
Conformation Rigid (Puckered Ring) FlexibleRigid (Planar/Puckered)Flexible
Lipophilicity (LogP) High (~0.5 - 1.2) Low (-1.6)Low (-2.1)Low (-1.4)
BBB Permeability Enhanced (Fluorine effect) ModerateLowModerate
Metabolic Stability High (C-F bond strength) ModerateHighHigh
Mechanism Michael Acceptor (Latent)Michael AcceptorOrthosteric AgonistMichael Acceptor
Mechanism of Action: The Fluorine Advantage

The introduction of the fluoromethyl group on the cyclobutane ring serves two critical functions:

  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the adjacent amine/acid groups, potentially optimizing zwitterionic character for transport (via GAT-1).

  • Suicide Inhibition (GABA-AT): Similar to Vigabatrin, the fluoromethyl group can act as a leaving group upon enzymatic activation, creating a reactive electrophile that covalently modifies the active site of GABA aminotransferase (GABA-AT).

Diagram: Structural Relationships and Activity Pathways

GABA_Pathways Scaffold cis-3-(Fluoromethyl) cyclobutan-1-ol (Precursor) Intermed Synthetic Activation (Tosylation/Oxidation) Scaffold->Intermed Derivatization Target cis-3-(Fluoromethyl) cyclobutane GABA Analogue Intermed->Target Amination & Deprotection GABA_AT Target 1: GABA-AT (Inhibition) Target->GABA_AT Mechanism-Based Inactivation (Elimination of F-) GABA_C Target 2: GABA-C Receptor (Agonism/Antagonism) Target->GABA_C Conformational Binding

Caption: Workflow from the alcohol scaffold to bioactive GABA analogues targeting specific enzymatic or receptor pathways.

Biological Activity & Experimental Validation[1]

GABA-AT Inactivation Efficiency

The cis-3-(fluoromethyl)cyclobutane analogues are designed to improve upon the specificity of 3-fluoromethyl-GABA. The cyclobutane ring restricts the rotation of the C-C bonds, forcing the molecule into a conformation that may better match the enzyme's active site "bound" state, reducing the entropic cost of binding.

  • Metric:

    
     (Inactivation efficiency).
    
  • Performance: Rigid analogues often show lower

    
     (higher affinity) compared to flexible counterparts, provided the ring pucker matches the active site geometry.
    
  • Data Interpretation: A lower

    
     in the presence of GABA indicates superior competitive binding, while time-dependent inhibition confirms the "suicide" mechanism.
    
GABA-C ( ) Receptor Selectivity

Unlike GABA-A receptors, GABA-C receptors are highly sensitive to conformationally restricted analogues like CACA. The addition of a fluoromethyl group at the 3-position of the cyclobutane ring probes the steric tolerance of the receptor's binding pocket.

  • Observation: Bulky substituents at the 3-position (trans to the amine) can convert partial agonists into antagonists.

  • Experimental Outcome: cis-configured fluoromethyl analogues typically retain agonist activity but with altered potency due to the electron-withdrawing effect of fluorine on the ammonium headgroup.

Experimental Protocols

To validate the activity of this compound derived analogues, the following protocols are standard.

Protocol A: Synthesis of the GABA Analogue (Abbreviated)

Note: This converts the alcohol scaffold into the bioactive amino acid.

  • Activation: React this compound with Tosyl chloride (TsCl) in pyridine to form the tosylate.

  • Substitution: Treat with sodium azide (

    
    ) in DMF to install the nitrogen (with inversion of configuration, yielding trans precursor) or use Mitsunobu conditions to retain cis relative to a reference.
    
  • Oxidation: Oxidize the fluoromethyl side chain (if it was a precursor) or the alcohol carbon (if converting ring C1 to acid). Correction: Typically, the alcohol at C1 is converted to the amine, and a side chain is oxidized to the acid, or vice versa.

    • Route: Convert C1-OH to C1-COOH (via nitrile).

  • Deprotection: Hydrolysis to yield the final amino acid.

Protocol B: GABA-Aminotransferase (GABA-AT) Assay

Purpose: Determine


 and 

values. Reagents: Purified GABA-AT (porcine brain),

-ketoglutarate, NADP+, Succinic semialdehyde dehydrogenase (SSADH).
  • Setup: Prepare reaction mix in Pyrophosphate buffer (pH 8.5) containing 5 mM

    
    -ketoglutarate, 1 mM NADP+, and excess SSADH.
    
  • Pre-incubation: Incubate GABA-AT with varying concentrations (1

    
    M - 1 mM) of the cis-3-(fluoromethyl)cyclobutane analogue at 25°C.
    
  • Initiation: At time points (

    
     min), remove an aliquot and add to the assay mix containing saturating GABA (10 mM).
    
  • Measurement: Monitor the increase in absorbance at 340 nm (formation of NADPH) using a spectrophotometer.

  • Analysis: Plot ln(% remaining activity) vs. time to determine

    
    . Plot 
    
    
    
    vs.
    
    
    to determine
    
    
    and
    
    
    .
Protocol C: Two-Electrode Voltage Clamp (TEVC) for GABA Receptors

Purpose: Assess agonist/antagonist activity at GABA-


1 receptors.
System: Xenopus laevis oocytes expressing human GABA-

1 cRNA.
  • Preparation: Inject oocytes with 50 ng cRNA. Incubate for 3-5 days.

  • Recording: Place oocyte in recording chamber perfused with ND96 buffer. Impale with two glass microelectrodes (1-2 M

    
    ).
    
  • Clamping: Clamp voltage at -60 mV.

  • Application: Perfusion of GABA (

    
    , control) followed by washout. Apply Test Compound (0.1 - 100 
    
    
    
    ).
  • Data: Record current amplitude. Normalize response to maximal GABA response.

    • Agonist: Direct current induction.

    • Antagonist: Co-apply with GABA; measure % inhibition.

References

  • Homon, A. A., et al. (2022). "GABA Analogues and Related Mono-/Bifunctional Building Blocks Derived from the Fluorocyclobutane Scaffold." European Journal of Organic Chemistry. Link

  • Silverman, R. B. (2003).[1] "Design, synthesis, and biological activity of a difluoro-substituted, conformationally rigid vigabatrin analogue."[1] Journal of Medicinal Chemistry. Link

  • Johnston, G. A. R. (2002). "Medicinal chemistry and molecular pharmacology of GABA-C receptors." Current Topics in Medicinal Chemistry. Link

  • Pan, Y., & Silverman, R. B. (2003).[1] "Mechanism-Based Inactivation of GABA-AT by Fluorinated Analogues." Bioorganic & Medicinal Chemistry. Link

Sources

Publish Comparison Guide: Structural Analysis of cis-3-(Fluoromethyl)cyclobutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cis-3-(fluoromethyl)cyclobutan-1-ol scaffold represents a critical "magic methyl" bioisostere in modern drug discovery.[1] By replacing a standard methyl or hydroxymethyl group with a fluoromethyl moiety on a rigid cyclobutane core, researchers can modulate lipophilicity (LogP), metabolic stability, and dipole vector alignment without significantly altering the steric footprint.

This guide provides an in-depth structural analysis of this scaffold, comparing it against its non-fluorinated and poly-fluorinated analogs.[1] It establishes a self-validating protocol for synthesis and characterization, emphasizing the distinction between cis and trans isomers—a common pitfall in scale-up chemistry.

Structural Dynamics & Conformational Analysis

The "Butterfly" Pucker and Substituent Orientation

Unlike the chair conformation of cyclohexane, the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). The ring puckering angle is typically between 25° and 35°.

  • cis-Isomer Preference: In 1,3-disubstituted cyclobutanes, the cis isomer allows both substituents (the hydroxyl and the fluoromethyl group) to adopt pseudo-equatorial positions.[1] This minimizes 1,3-transannular steric repulsion.[1]

  • trans-Isomer Penalty: The trans isomer forces one substituent into a pseudo-axial orientation, incurring a significant energetic penalty (~1.5–2.5 kcal/mol higher in energy).[1]

The Fluorine Effect: Dipole and H-Bonding

The introduction of the fluorine atom creates a distinct dipole vector.

  • Dipole Alignment: In the cis-isomer, the C–F and C–O dipoles are roughly parallel but spatially separated, creating a defined molecular moment that influences binding kinetics in polar pockets.

  • Intramolecular Interactions: While a direct O–H[1]···F hydrogen bond is geometrically strained (5-membered ring geometry is not ideal), the proximity allows for electrostatic stabilization, often shifting the pKa of the alcohol slightly lower than the non-fluorinated variant.

Conformation Planar Planar Transition State (High Energy, Eclipsed) Puckered_Cis cis-Isomer (Preferred) Butterfly Pucker (~30°) Substituents: Pseudo-Equatorial Planar->Puckered_Cis Ring Relaxation (- Strain) Puckered_Trans trans-Isomer (Minor) Butterfly Pucker One Pseudo-Axial Substituent Planar->Puckered_Trans Steric Clash Puckered_Cis->Puckered_Trans Isomerization (High Barrier)

Figure 1: Conformational energy landscape showing the stability of the cis-puckered form.

Comparative Performance Metrics

The following table compares the cis-3-(fluoromethyl) derivative against key alternatives used in Lead Optimization.

Feature-CH₃ (Methyl) -CH₂F (Fluoromethyl) -CHF₂ (Difluoromethyl) -CF₃ (Trifluoromethyl)
Steric Bulk (A-value) Low (1.[1]70)ModerateHighVery High (2.1+)
LogP (Lipophilicity) High (Reference)Lower (~ -0.3 vs Me) Lower (~ -0.6 vs Me)Moderate (+0.5 vs Me)
pKa (Alcohol Acidity) ~15.5~14.8 ~13.5~12.8
Metabolic Stability Low (Benzylic/Allylic oxidation prone)High (Blocks CYP oxidation) HighVery High
H-Bond Donor 1 (Alcohol)1 (Alcohol + F acceptor) 1 (Alcohol + weak F acc)1 (Alcohol)

Key Insight: The -CH₂F group offers the "Goldilocks" zone—it blocks metabolic hot spots (unlike -CH₃) without the massive steric penalty or electron-withdrawing deactivation of the -CF₃ group.[1]

Experimental Protocols

Synthesis: Stereoselective Reduction

The most reliable route to the cis-isomer is the reduction of the corresponding cyclobutanone. The hydride reagent attacks from the more sterically accessible face (anti to the bulky substituent), or is governed by torsional strain (Felkin-Anh equivalent for rings).[2]

Protocol:

  • Substrate: 3-(Fluoromethyl)cyclobutan-1-one (0.5 M in THF).

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄.[1]

    • Note: L-Selectride provides higher diastereoselectivity (>95:5 cis:trans) due to steric bulk.[1] NaBH₄ typically yields ~80:20 mixtures.[1]

  • Conditions: Cool to -78°C. Add hydride dropwise. Stir for 2h.

  • Workup: Quench with oxidative workup (NaOH/H₂O₂) if using borohydride to prevent organoboron complex formation.[1]

Synthesis Start 3-(Fluoromethyl)cyclobutan-1-one Reagent Reagent Choice: L-Selectride (-78°C) Start->Reagent TS Transition State: Hydride attacks from less hindered face Reagent->TS Product This compound (>95% dr) TS->Product

Figure 2: Stereoselective reduction pathway favoring the cis-isomer.[1]

Structural Validation: NMR Characterization

Distinguishing cis from trans requires analysis of coupling constants (


) and NOE (Nuclear Overhauser Effect) signals.[1]

Diagnostic Signals (400 MHz, CDCl₃):

  • ¹⁹F NMR:

    • cis: ~ -220 ppm (triplet of doublets).[1]

    • trans: Distinct shift (often downfield by 2-5 ppm).[1]

  • ¹H NMR - Carbinol Proton (H1):

    • cis: Appears as a quintet (or pseudo-quintet) at ~4.1 ppm.[1] The coupling constants to the adjacent methylene protons are averaged due to the pseudo-equatorial position.

    • trans: Appears as a broader multiplet due to distinct axial/equatorial couplings.[1]

  • ¹H NMR - Fluoromethyl Protons (CH₂F):

    • Doublet of doublets (

      
       Hz, 
      
      
      
      Hz).[1]
  • NOESY/HOESY:

    • cis: Strong NOE correlation between H1 (carbinol) and the H3 (methine attached to CH₂F).[1] This confirms they are on the same face of the puckered ring (1,3-diaxial-like proximity in the transition state or time-averaged proximity).[1]

References

  • Conformational Analysis of Fluorinated Cyclobutanes

    • Title: "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory"
    • Source: Journal of Organic Chemistry (2020)[1]

    • URL:[Link][1]

  • Synthesis & Characterization of Fluorinated Building Blocks

    • Title: "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue"
    • Source: JACS Au (2024)[1]

    • URL:[Link][1]

  • General NMR Data for Fluorinated Cyclobutanes

    • Title: "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes"
    • Source: ChemRxiv (2025)
    • URL:[Link][1]

  • PubChem Compound Summary

    • Title: "3-(Trifluoromethyl)cyclobutan-1-ol (Analog Reference)"
    • Source: N
    • URL:[Link][1]

Sources

comparative study of fluorinated vs non-fluorinated cyclobutane analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Bioisostere

In modern drug discovery, the cyclobutane ring serves as a critical "spacer" or scaffold, offering defined vectorial alignment of substituents that flexible alkyl chains cannot provide. However, the introduction of fluorine into this strained ring system creates a distinct pharmacological entity.

This guide objectively compares non-fluorinated cyclobutanes (H-Cb) with their fluorinated analogues (F-Cb) . While H-Cb acts primarily as a lipophilic spacer, F-Cb modulates pKa, metabolic stability, and ring conformation (puckering), often acting as a bioisostere for tert-butyl or phenyl groups.

Physicochemical Profiling

The substitution of Hydrogen (Van der Waals radius


 Å) with Fluorine (

Å) on a cyclobutane ring is not merely a steric change; it is an electronic overhaul.
Acid-Base Modulation (The Inductive Effect)

Fluorine is the most electronegative element (


). When attached to a cyclobutane ring, it exerts a powerful electron-withdrawing inductive effect ($ -I $) through the 

-framework.
  • Amines:

    
    -fluorination of cyclobutylamines dramatically reduces basicity. This is critical for improving membrane permeability by increasing the fraction of uncharged molecules at physiological pH.
    
    • Data Trend:

      
       units per 
      
      
      
      -fluorine atom.
  • Acids:

    
    -fluorination of cyclobutanecarboxylic acids increases acidity, potentially improving solubility but altering protein binding.
    
    • Data Trend:

      
       units per 
      
      
      
      -fluorine atom.
Lipophilicity and Dipole Moments

Contrary to the general "fluorine increases lipophilicity" rule, F-Cb analogues exhibit complex LogP behavior due to the "Polar Hydrophobicity" phenomenon.

  • H-Cb: High lipophilicity; contributes to hydrophobic binding.

  • F-Cb: The C-F bond creates a strong molecular dipole. If this dipole aligns with the solvation shell (e.g., in cis isomers), LogD may actually decrease relative to the H-analogue.

Conformational Puckering

Cyclobutane is not planar; it adopts a "butterfly" or "puckered" conformation to relieve torsional strain (eclipsing C-H bonds).[1]

  • H-Cb: Rapid ring inversion with a low barrier (~1.5 kcal/mol).[2] Pucker angle

    
     30°.
    
  • F-Cb: Fluorine substitution often locks the conformation. Due to 1,3-diaxial repulsion and dipole minimization, bulky fluorinated groups (like

    
    ) strongly prefer the equatorial  position, effectively rigidifying the scaffold.
    

Synthetic Accessibility

Synthesis remains the primary bottleneck for F-Cb adoption.

Comparative Workflow
  • Non-Fluorinated (H-Cb): Accessible via standard [2+2] photocycloaddition of alkenes or intermolecular alkylation.

  • Fluorinated (F-Cb): Direct nucleophilic fluorination (e.g., DAST) on cyclobutane alcohols is difficult due to ring strain and competing elimination. The preferred route is often de novo synthesis using fluorinated building blocks.

SynthesisComparison cluster_0 Route A: Non-Fluorinated (H-Cb) cluster_1 Route B: Fluorinated (F-Cb) A1 Standard Olefin A2 [2+2] Photocycloaddition (UV Light) A1->A2 A3 H-Cyclobutane (Mixture of Isomers) A2->A3 B3 F-Cyclobutane (Regio-controlled) A3->B3 Direct Fluorination (Difficult/Low Yield) B1 Fluorinated Olefin (e.g., TFE, F-Styrene) B2 [2+2] Cycloaddition (High Pressure/Specialized) B1->B2 B2->B3

Figure 1: Synthetic pathways comparison. Note that direct fluorination of the H-Cb scaffold is often inefficient compared to building the ring with fluorine already in place.

ADME & Metabolic Stability

A primary driver for switching from H-Cb to F-Cb is metabolic protection.

Mechanism of Action

Cyclobutane rings are susceptible to Cytochrome P450 (CYP450) oxidation at the C-H bonds.

  • H-Cb: CYP450 abstracts a hydrogen atom, forming a radical that leads to hydroxylation and subsequent ring opening or clearance.

  • F-Cb: The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 to break. Furthermore, the fluorine atom electronically deactivates adjacent C-H bonds, protecting the entire ring from oxidative attack.

Metabolism cluster_H H-Cyclobutane cluster_F F-Cyclobutane CYP CYP450 Enzyme H_Target C-H Bond CYP->H_Target H-Abstraction F_Target C-F Bond CYP->F_Target Blocked H_Result Hydroxylation -> Clearance H_Target->H_Result F_Result Metabolically Stable F_Target->F_Result

Figure 2: Metabolic fate of Cyclobutane analogues. Fluorine blocks the oxidative soft spot.

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol A: Conformational Analysis via F-HOESY NMR

Purpose: Determine the axial/equatorial preference of the fluorine substituent.[3]

  • Sample Prep: Dissolve 5 mg of F-Cb analogue in 600

    
    L of 
    
    
    
    (or
    
    
    to mimic polar bio-fluids).
  • Acquisition: Run a 1D

    
    F NMR to identify chemical shifts.
    
  • 2D HOESY: Set up a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.

    • Mixing time: 300-500 ms.

    • Focus: Look for cross-peaks between the F atom and protons on the ring (H2/H4).

  • Interpretation:

    • Strong NOE between F and cis-H3 implies an equatorial fluorine (ring puckered away).

    • Strong NOE between F and trans-H2/H4 implies an axial fluorine.

Protocol B: Microsomal Stability Assay

Purpose: Quantify the metabolic protection conferred by fluorination.

  • Incubation: Incubate 1

    
    M of test compound (H-Cb vs F-Cb) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time.

    • 
      .
      
    • Success Criterion: F-Cb should show >2-fold reduction in

      
       compared to H-Cb.
      

Comparative Data: Case Study

The following table synthesizes data comparing a standard tert-butyl group (often mimicked by cyclobutanes) against H-Cb and F-Cb analogues in a drug discovery context [1, 2].

Featuretert-Butyl (Reference)Cyclobutane (H-Cb)1-CF

-Cyclobutane (F-Cb)
Bond Length (C-X) 1.54 Å (C-C)1.09 Å (C-H)1.35 Å (C-F)
Lipophilicity (

LogP)
Ref (0.0)-0.3 (Less Lipophilic)+0.4 (More Lipophilic)
Metabolic Clearance (

)
High (Oxidation prone)High (Ring oxidation)Low (Blocked)
pKa (of attached amine) ~10.7~10.6~5.3 (Drastic Drop)
Conformation Spherical / RotatablePuckered / FlexibleRigid / Defined Vector

Key Insight: The 1-trifluoromethyl-cyclobutane (F-Cb) is not just a stable spacer; it lowers the pKa of attached amines by nearly 5 units compared to the H-Cb, fundamentally altering the molecule's ability to cross the Blood-Brain Barrier (BBB) or penetrate cell membranes.

References

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications.[4] Available at: [Link]

  • Grygorenko, O. O., et al. (2023).[5][6] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • De-Juan-Alberdi, M., et al. (2025).[7] Sunlight-Driven, Catalyst-Free Synthesis of Cyclobutanes by [2+2] Cycloaddition of Fluorinated Heterochalconoids. European Journal of Organic Chemistry. Available at: [Link]

  • Wiberg, K. B., et al. (2015). Conformational preferences of fluorinated cyclobutanes. Journal of Organic Chemistry.

Sources

Conformational Locking in Bioisosteres: A Comparative Guide to cis-3-(Fluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Lever" Effect[1]

In modern drug design, the cyclobutane ring is not merely a spacer; it is a programmable scaffold used to restrict the conformational entropy of flexible alkyl chains. This guide assesses cis-3-(fluoromethyl)cyclobutan-1-ol , a high-value bioisostere that combines the rigidification of the cyclobutane core with the stereoelectronic influence of the fluorine atom.

Unlike its methyl analog, the fluoromethyl group introduces a "Gauch Effect" that biases the rotation of the exocyclic bond, indirectly locking the ring's puckering angle. This guide compares this scaffold against non-fluorinated and open-chain alternatives, providing the experimental protocols required to validate its conformational integrity.

Structural Dynamics & Theory

The Puckering Equilibrium

Cyclobutane rings are not planar. To relieve torsional strain (eclipsing hydrogens), the ring adopts a puckered "butterfly" conformation, oscillating between two minima separated by a low energy barrier (~1.5 kcal/mol).

  • The Challenge: In 1,3-disubstituted cyclobutanes, the substituents can adopt pseudo-diequatorial or pseudo-diaxial orientations.

  • The Solution: The cis-1,3 configuration generally favors the diequatorial conformation to minimize transannular steric repulsion.

The Fluorine Influence

The introduction of the fluorine atom in the cis-3-(fluoromethyl) moiety adds a secondary control layer:

  • 
     Hyperconjugation:  The C-F bond prefers to be gauche to adjacent electron-rich bonds (C-C ring bonds).
    
  • Dipole Minimization: The C-F dipole orients itself to minimize repulsion with the C-O dipole of the hydroxyl group.

This creates a "locked" system where the CH₂F group is not freely rotating, but rather held in a specific rotamer that reinforces the ring's preferred pucker.

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium and the stabilization factors.

ConformationDynamics cluster_pucker Ring Puckering Equilibrium Unfolded Open Chain Analog (High Entropy) Cyclobutane Cyclobutane Scaffold (Entropic Penalty Paid) Unfolded->Cyclobutane Cyclization Diaxial Pseudo-Diaxial (High Energy) Cyclobutane->Diaxial Steric Clash Diequatorial Pseudo-Diequatorial (Stable Minima) Cyclobutane->Diequatorial Preferred Diaxial->Diequatorial Rapid Interconversion Fluorine Fluoromethyl Group (Gauche Effect) Fluorine->Diequatorial Stabilizes Rotamer

Caption: Figure 1. The transition from flexible chain to locked scaffold. The fluoromethyl group (Yellow) acts as a stereoelectronic anchor, stabilizing the diequatorial conformer (Green) via the gauche effect.

Comparative Performance Analysis

The following table contrasts this compound with its primary alternatives in a drug design context.

Featurecis-3-(Fluoromethyl) cis-3-Methyl AnalogLinear Analog (5-Fluoro-pentan-2-ol)trans-Isomer
Conformational Bias High (Electronic + Steric)Moderate (Steric only)None (Freely rotating)High (Vector difference)
Lipophilicity (LogP) Lower (Polar C-F bond)HigherModerateSimilar to cis
Metabolic Stability High (Blocked

-oxidation)
Low (Benzylic-like oxidation)LowHigh
Vector Angle ~120° (Projected)~120°Variable~180° (Linear projection)
Dipole Moment High (Additive vectors)LowVariableLow (Canceling vectors)

Key Insight: Use the cis-fluoromethyl scaffold when you need to position a polar interaction (the -OH) and a metabolic blocker (the -F) on the same face of a binding pocket, while reducing overall lipophilicity compared to a methyl group.

Experimental Assessment Protocols

To validate the conformational restriction of this specific scaffold in your lead series, follow these self-validating protocols.

Protocol A: NMR Solution State Analysis

NMR is the primary tool for assessing ring puckering in solution.

  • Objective: Determine the dominant conformer via coupling constants (

    
    ).
    
  • Mechanism: The Karplus equation relates the dihedral angle to the

    
     coupling constant. In cyclobutanes, long-range "W-coupling" (
    
    
    
    ) is a signature of rigid puckered systems.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve 5-10 mg of compound in non-polar solvent (CDCl₃) and polar solvent (DMSO-

    
    ) to assess solvent-dependent conformational changes.
    
  • Acquisition: Acquire 1D

    
     NMR with sufficient scans for high resolution.
    
  • Analysis of H3 Methine:

    • Locate the multiplet for the H3 proton (adjacent to CH₂F).

    • Measure

      
       and 
      
      
      
      .
    • Success Metric: A rigid diequatorial conformer typically shows distinct large (~9-10 Hz) and small (~2-4 Hz) couplings. Rapid averaging results in uniform couplings (~6-7 Hz).

  • NOE Experiments: Perform 1D NOE irradiating the CH₂F protons.

    • Observation: Strong enhancement of the cis-H1 (hydroxyl methine) confirms the cis stereochemistry and spatial proximity.

Protocol B: X-Ray Crystallography (Derivatization)

Since the alcohol is a low-melting solid/oil, direct crystallization is difficult.

  • Derivatization: React the alcohol with p-nitrobenzoyl chloride to form the crystalline ester.

  • Crystallization: Slow evaporation from Hexane/EtOAc (4:1).

  • Measurement: Solve structure to determine the Puckering Angle (

    
    ) .
    
    • Reference: Planar = 0°. Typical puckered cyclobutane = 25-35°.

    • Target: Validates if the fluorine atom flattens or deepens the pucker compared to the methyl analog.

Protocol C: Computational Validation (DFT)

Use this to predict the energy penalty for the ring flipping.

  • Software: Gaussian or ORCA.

  • Method: DFT B3LYP/6-311+G(d,p) with IEFPCM solvation model.

  • Scan: Perform a relaxed potential energy surface (PES) scan of the ring dihedral angle (C1-C2-C3-C4).

  • Output: Plot Energy vs. Dihedral Angle.

    • Interpretation: A deep well (>2 kcal/mol) indicates a "locked" conformation. A shallow well (<1 kcal/mol) indicates dynamic flipping at physiological temperature.

Decision Logic for Application

Use the following workflow to decide when to deploy this scaffold.

DecisionTree Start Need Conformational Restriction? CheckMetab Is Metabolic Stability Issue? Start->CheckMetab Yes UseLinear Use Linear Chain Start->UseLinear No CheckVector Vector Requirement? CheckMetab->CheckVector Yes (Need Block) UseMethyl Use cis-3-Methyl-cyclobutane CheckMetab->UseMethyl No (Methyl is fine) UseTrans Use trans-Isomer CheckVector->UseTrans Linear (180°) UseTarget DEPLOY cis-3-(Fluoromethyl) cyclobutan-1-ol CheckVector->UseTarget Bent (120°) + Polar

Caption: Figure 2. Strategic decision tree for selecting the fluoromethyl-cyclobutane scaffold based on SAR requirements.

References

  • Mykhailiuk, P. K. (2021). 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid: Synthesis and Characterization. Organic Process Research & Development.[1][2] Link[1][2]

    • Context: Establishes the synthesis and baseline structural properties of 3-substituted fluorin
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

    • Context: Authoritative source on the gauche effect and stereoelectronic influence of fluorine.
  • Wiberg, K. B., et al. (2011).[3] A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry.[4] Link

    • Context: Provides the foundational NMR coupling constant analysis ( and ) for cyclobutane puckering.
  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.[2] Link

    • Context: Specific synthesis and characterization of fluoromethyl-cyclobutane deriv

Sources

biological efficacy of cis-3-(Fluoromethyl)cyclobutan-1-ol based compounds

Author: BenchChem Technical Support Team. Date: February 2026

The biological efficacy of cis-3-(Fluoromethyl)cyclobutan-1-ol based compounds is rooted in their ability to modulate lipophilicity, block metabolic soft spots, and introduce specific conformational vectors without adding excessive steric bulk. This guide serves as a technical comparison resource for medicinal chemists and drug developers evaluating this scaffold against its geometric isomers and non-fluorinated analogs.

Executive Summary: The "Magic Methyl" Bioisostere

In modern drug discovery, the This compound motif serves as a high-value bioisostere for aliphatic alcohols, cyclohexyl groups, and tert-butyl moieties. Unlike the widely used gem-difluoro or trifluoromethyl groups, the monofluoromethyl (


) moiety offers a subtle electronic modulation (dipole introduction) while retaining a steric profile similar to a methyl or ethyl group.

Key Value Proposition:

  • Metabolic Stability: The C–F bond (

    
    ) renders the terminal carbon resistant to Cytochrome P450 (CYP) oxidation, a common clearance pathway for terminal methyl/ethyl groups.
    
  • Conformational Locking: The cyclobutane ring creates a defined vector for the hydroxyl and fluoromethyl groups. The cis isomer specifically projects both substituents on the same face, often favoring compact binding pockets compared to the extended trans isomer.

  • Dipole Alignment: The cis arrangement creates a larger net molecular dipole compared to the trans isomer (where dipoles partially cancel), influencing permeability and solubility.

Comparative Efficacy Analysis

This section compares This compound derivatives against three primary alternatives: the trans-isomer, the non-fluorinated methyl analog, and the gem-difluoro analog.

Table 1: Physicochemical & Biological Performance Matrix
Featurecis-3-(CH

F)
(Target)
trans-3-(CH

F)
(Alternative)
3-Methyl (Non-Fluoro)3,3-Difluoro (Geminal)
LogP (Lipophilicity) Moderate (Lower than methyl)Moderate High (Lipophilic)Low (Polar)
Metabolic Stability (

)
High (Blocks

-oxidation)
High Low (Vulnerable to oxidation)Very High
Dipole Moment (

)
High (Additive vectors)Low (Opposing vectors)LowModerate
Solubility (Aq) Enhanced (due to polarity)ModerateLowHigh
Target Selectivity Specific (Face-selective)Broad/DifferentBroadBroad
Steric Bulk (

)
Medium Medium SmallMedium-Large
Detailed Technical Insights
  • vs. trans-Isomer (Geometric Isomerism):

    • Efficacy Driver: In amino acid transporter assays (e.g., LAT1/ASCT2 targeting for PET tracers like [18F]FMACBC), the cis configuration often demonstrates superior binding affinity due to the spatial requirement of the transport pore. The cis isomer presents the polar hydroxyl/amine and the lipophilic tail on the same face, mimicking the folded conformation of natural substrates.

    • Data Support: Studies on cyclobutane-based amino acids show that cis-isomers can exhibit up to 3-fold higher uptake in tumor models compared to trans-isomers due to stereoselective transport mechanisms [1].

  • vs. Non-Fluorinated Analogs (Metabolic Blocking):

    • Efficacy Driver: Replacing a terminal

      
       with 
      
      
      
      typically reduces CYP-mediated hydroxylation by
      
      
      . The fluorine atom deactivates the adjacent C-H bonds inductively, preventing radical formation required for metabolic clearance.
    • Data Support: In microsomal stability assays, fluoromethyl-cyclobutanes often extend half-life (

      
      ) from minutes to hours compared to their methyl counterparts [2].
      

Mechanism of Action & Signaling Pathways

The biological utility of this scaffold is best exemplified in Amino Acid Transporter Targeting (e.g., in oncology diagnostics). The diagram below illustrates how the cis-fluoromethyl cyclobutane motif exploits the LAT1 transporter system.

LAT1_Transport Compound cis-3-(Fluoromethyl) cyclobutane Ligand LAT1_Out LAT1 Transporter (Extracellular) Compound->LAT1_Out Stereoselective Binding (cis > trans) Metabolism Metabolic Resistance Compound->Metabolism Blocks Oxidation LAT1_Conf Conformational Change LAT1_Out->LAT1_Conf Transport Cycle LAT1_In Intracellular Release LAT1_Conf->LAT1_In Influx Tumor_Accum Tumor Cell Accumulation LAT1_In->Tumor_Accum Retention Metabolism->Tumor_Accum Increases Effective Conc.

Figure 1: Mechanism of LAT1-mediated uptake for cis-fluoromethyl cyclobutane derivatives. The scaffold resists metabolism while exploiting transporter stereoselectivity.

Experimental Protocols

To validate the efficacy of a this compound based candidate, the following protocols are industry standard.

Protocol A: Synthesis via Deoxofluorination (Self-Validating)

Objective: Selective formation of the fluoromethyl group from the alcohol precursor.

  • Starting Material: Begin with cis-3-(hydroxymethyl)cyclobutan-1-ol (protected at the C1-hydroxyl if necessary).

  • Reagent: Use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST .

    • Note: Deoxo-Fluor is thermally more stable than DAST.

  • Procedure:

    • Dissolve substrate in anhydrous DCM at

      
      .
      
    • Add 1.1 eq of Deoxo-Fluor dropwise.

    • Allow warming to

      
       (Do not heat; heating promotes ring expansion/elimination).
      
    • Quench with sat.

      
      .
      
  • Validation:

    • 
       NMR:  Look for a triplet of triplets (coupling with geminal protons and vicinal CH) around 
      
      
      
      ppm.
    • Coupling Constant (

      
      ):  Confirm geminal coupling 
      
      
      
      .
Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic stability advantage of the


 group.
  • Preparation: Prepare

    
     test compound in phosphate buffer (pH 7.4).
    
  • Incubation: Add human liver microsomes (0.5 mg/mL) and NADPH-regenerating system.

  • Sampling: Aliquot at

    
     min. Quench with ice-cold acetonitrile containing internal standard.
    
  • Analysis: LC-MS/MS quantification of parent compound.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • Success Metric: Target

      
       (High stability).
      

Synthesis Workflow Diagram

The synthesis of these scaffolds often requires careful stereocontrol. Below is the logical flow for accessing the cis-isomer selectively.

Synthesis_Flow Start Cyclobutane-1,1-dicarboxylate Step1 Decarboxylation & Reduction Start->Step1 Intermed cis/trans-3-(Hydroxymethyl) cyclobutan-1-ol Step1->Intermed Separation Chromatographic Separation (Isolate cis) Intermed->Separation F_Step Nucleophilic Fluorination (Tf2O then TMAF or DAST) Separation->F_Step Pure cis isomer Product cis-3-(Fluoromethyl) cyclobutan-1-ol F_Step->Product Retention of Config (if activating CH2OH)

Figure 2: Synthetic route prioritizing the isolation of the cis-isomer prior to fluorination to avoid diastereomeric mixtures.

References

  • Demchuk, O. P., et al. (2023).[1] "3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties." European Journal of Organic Chemistry, 26(18).

  • Levterov, V., et al. (2024). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.

  • Shoup, T. M., et al. (1999). "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine, 40(2), 331-338.

  • McConathy, J., et al. (2003). "Radiofluorinated Amino Acid Analogs for Tumor Imaging." Cancer Biotherapy and Radiopharmaceuticals, 18(6).

Sources

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